Pimonidazole
描述
This compound is under investigation for the diagnostic of Prostate Cancer and Head and Neck Cancer.
This compound is a 2-nitroimidazole with hypoxic selectivity and potential radiosensitizing activities. This compound is reduced in hypoxic environments such as those found in tumors. In hypoxic cells, reduced this compound binds to thiol-containing proteins. The resulting complexes accumulate in hypoxic tumors, thereby depleting radioprotective thiol compounds and sensitizing tumor cells to be more susceptible for radiation treatment.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source
See also: this compound Hydrochloride (active moiety of).
属性
IUPAC Name |
1-(2-nitroimidazol-1-yl)-3-piperidin-1-ylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O3/c16-10(8-13-5-2-1-3-6-13)9-14-7-4-12-11(14)15(17)18/h4,7,10,16H,1-3,5-6,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVWOOAYQYLJEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(CN2C=CN=C2[N+](=O)[O-])O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50867867 | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70132-50-2 | |
| Record name | Pimonidazole [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070132502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pimonidazole | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PIMONIDAZOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=380540 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pimonidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50867867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pimonidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIMONIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46JO4D76R2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pimonidazole for the Qualitative and Quantitative Assessment of Tumor Hypoxia: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of pimonidazole as a marker for tumor hypoxia. It delves into the core principles of this compound's mechanism of action, offers detailed experimental protocols for its application, presents quantitative data from various tumor models, and visualizes key pathways and workflows to aid in experimental design and data interpretation.
Introduction to Tumor Hypoxia and the Role of this compound
Tumor hypoxia, a state of reduced oxygen availability in the tumor microenvironment, is a critical factor influencing tumor progression, metastasis, and resistance to therapy.[1][2] The rapid proliferation of cancer cells often outpaces the development of an adequate vascular network, leading to regions of chronic and acute hypoxia. Hypoxic tumor cells exhibit a more aggressive phenotype and are notoriously resistant to radiation therapy and certain chemotherapeutic agents.[1] Consequently, the accurate detection and quantification of tumor hypoxia are paramount for both basic research and clinical practice, enabling better patient stratification and the development of hypoxia-targeted therapies.
This compound, a 2-nitroimidazole compound, has emerged as a gold-standard exogenous marker for identifying and quantifying hypoxic cells in solid tumors.[3][4] Its utility lies in its specific reductive activation within viable hypoxic cells, leading to the formation of stable covalent adducts with cellular macromolecules. These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions within tumor tissues.
Mechanism of this compound Action and Hypoxia Signaling
This compound is a non-toxic, water-soluble compound that distributes throughout all tissues after administration. In well-oxygenated cells, this compound remains in its inert form and is eventually cleared from the body. However, in hypoxic environments (typically with a partial pressure of oxygen, pO₂, below 10 mmHg), the nitro group of this compound undergoes a one-electron reduction by cellular nitroreductases. In the absence of sufficient oxygen to reverse this reduction, a reactive intermediate is formed, which then covalently binds to thiol-containing proteins, peptides, and amino acids within the cell. The extent of this compound adduct formation is directly proportional to the degree of hypoxia.
The cellular response to hypoxia is primarily mediated by the Hypoxia-Inducible Factor 1 (HIF-1) signaling pathway. HIF-1 is a heterodimeric transcription factor composed of an oxygen-regulated α-subunit (HIF-1α) and a constitutively expressed β-subunit (HIF-1β). Under normoxic conditions, HIF-1α is rapidly degraded. However, under hypoxic conditions, HIF-1α is stabilized, translocates to the nucleus, and dimerizes with HIF-1β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, cell survival, and invasion.
Data Presentation: Quantitative Assessment of Tumor Hypoxia
The following table summarizes quantitative data on hypoxic fractions determined by this compound staining in various human tumor xenografts and patient tumors. This data highlights the variability of hypoxia both between and within different tumor types.
| Tumor Type | Model | This compound Positive Fraction (%) | Reference |
| Cervical Squamous Cell Carcinoma | SiHa Xenograft | 37% (1-hour exposure) | |
| Cervical Squamous Cell Carcinoma | SiHa Xenograft | 56% (5-8 hour exposure) | |
| Colon Adenocarcinoma | WiDr Xenograft | 44% (1-3 hour exposure) | |
| Colon Adenocarcinoma | WiDr Xenograft | 52% (5-8 hour exposure) | |
| Colorectal Cancer | HT29 Xenograft | 12.6% (control) | |
| Colorectal Cancer | HT29 Xenograft | 37.2% (hydralazine-induced hypoxia) | |
| Colorectal Cancer | HT29 Xenograft | 3.0% (carbogen-induced oxygenation) | |
| Head and Neck Carcinoma | Patient Biopsies | 0 - 34% (median 7%) | |
| Melanoma | A-07 Xenograft | Lower than radiobiologically hypoxic fraction (paraffin) | |
| Melanoma | R-18 Xenograft | Similar to radiobiologically hypoxic fraction (frozen) |
Experimental Protocols
Detailed methodologies for the key experimental applications of this compound are provided below.
In Vivo Administration of this compound
Objective: To label hypoxic cells in a tumor-bearing animal model.
Materials:
-
This compound hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Syringes and needles for intravenous or intraperitoneal injection
Protocol:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.
-
Administer this compound to the tumor-bearing animal via intravenous (tail vein) or intraperitoneal injection. A typical dose for mice is 60 mg/kg body weight.
-
Allow the this compound to circulate for 60-90 minutes before sacrificing the animal and harvesting the tumor tissue.
-
Immediately process the harvested tissue for either cryosectioning or formalin fixation and paraffin embedding.
Immunohistochemistry (IHC) for this compound Adducts
Objective: To visualize the distribution of hypoxic cells in tumor tissue sections.
Protocol for Paraffin-Embedded Sections:
-
Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by heating the sections in a citrate-based buffer (pH 6.0) or a Tris/EDTA buffer (pH 9.0).
-
Block endogenous peroxidase activity with a 3% hydrogen peroxide solution.
-
Block non-specific antibody binding with a blocking solution (e.g., 5% normal goat serum or bovine serum albumin in PBS) for 30-60 minutes.
-
Incubate the sections with a primary antibody against this compound (e.g., mouse monoclonal anti-pimonidazole antibody) overnight at 4°C.
-
Wash the sections three times with PBS containing 0.05% Tween 20 (PBS-T).
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the sections three times with PBS-T.
-
Develop the signal using a diaminobenzidine (DAB) substrate kit, resulting in a brown precipitate at the sites of this compound adducts.
-
Counterstain the sections with hematoxylin to visualize cell nuclei.
-
Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Image the slides using a bright-field microscope and quantify the this compound-positive area using image analysis software.
Protocol for Frozen Sections:
-
Fix the cryosections in cold acetone for 10 minutes.
-
Air dry the sections and then rehydrate in PBS.
-
Follow steps 4-12 of the paraffin-embedded protocol, omitting the deparaffinization and antigen retrieval steps. For fluorescent detection, use a fluorescently-labeled secondary antibody and mount with a fluorescent mounting medium containing DAPI for nuclear counterstaining.
Flow Cytometry for this compound Adducts
Objective: To quantify the fraction of hypoxic cells in a single-cell suspension.
Protocol:
-
Harvest the tumor and prepare a single-cell suspension using enzymatic digestion and mechanical dissociation.
-
Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with a permeabilization buffer (e.g., PBS containing 0.1% saponin or ice-cold 90% methanol).
-
Incubate the cells with a primary antibody against this compound for 30-60 minutes at 4°C.
-
Wash the cells with permeabilization buffer.
-
Incubate the cells with a fluorophore-conjugated secondary antibody for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in FACS buffer (e.g., PBS with 2% FBS).
-
Analyze the cells using a flow cytometer, gating on the single-cell population and quantifying the percentage of fluorescently labeled (this compound-positive) cells.
Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Adducts
Objective: To quantify the overall level of this compound adducts in a tumor lysate.
Protocol (Competitive ELISA):
-
Coat a 96-well plate with a known amount of this compound-conjugated protein (e.g., this compound-BSA).
-
Prepare tumor lysates by homogenizing tumor tissue in a suitable lysis buffer.
-
Prepare a standard curve using known concentrations of free this compound or a this compound-conjugated standard.
-
Incubate the tumor lysates and standards with a limited amount of anti-pimonidazole antibody.
-
Add the antibody-lysate/standard mixtures to the coated plate and incubate. Free this compound adducts in the sample will compete with the coated antigen for antibody binding.
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the plate and add a TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
The signal will be inversely proportional to the amount of this compound adducts in the sample. Calculate the concentration of this compound adducts in the tumor lysates by interpolating from the standard curve.
Conclusion
This compound is a robust and versatile tool for the qualitative and quantitative assessment of tumor hypoxia. Its specific activation in hypoxic cells and the stability of the resulting adducts allow for reliable detection using a variety of techniques, including immunohistochemistry, flow cytometry, and ELISA. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively incorporate the assessment of tumor hypoxia into their studies, ultimately contributing to a better understanding of tumor biology and the development of more effective cancer therapies.
References
- 1. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 2. site.hypoxyprobe.com [site.hypoxyprobe.com]
- 3. Hypoxia Studies with this compound in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refinement of an Established Procedure and Its Application for Identification of Hypoxia in Prostate Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
The Crucial Role of Nitroreductases in the Bioactivation of Pimonidazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pimonidazole, a 2-nitroimidazole compound, has become an invaluable tool in the study of cellular hypoxia, a condition of low oxygen tension that is a hallmark of solid tumors and is associated with resistance to therapy and increased malignancy.[1][2][3] The utility of this compound as a hypoxia marker lies in its selective activation within hypoxic cells, a process critically dependent on the enzymatic activity of nitroreductases.[1] This technical guide provides an in-depth exploration of the role of these enzymes in this compound activation, offering a detailed overview of the underlying mechanisms, quantitative data, and key experimental protocols for researchers in oncology and drug development.
The Mechanism of this compound Activation by Nitroreductases
Under normal oxygen conditions (normoxia), this compound is a stable and relatively inert molecule. However, in a hypoxic environment (typically defined as pO2 < 10 mmHg), the nitro group of this compound undergoes a one-electron reduction, a reaction catalyzed by various nitroreductase enzymes.[1] This reduction generates a reactive nitroso intermediate.
In the presence of sufficient oxygen, this intermediate is rapidly re-oxidized back to the parent compound, thus preventing its accumulation in normoxic tissues. Conversely, under hypoxic conditions, the reactive intermediate undergoes further reduction to form highly reactive hydroxylamine and other electrophilic species. These reactive intermediates readily form covalent adducts with cellular macromolecules, particularly proteins and compounds containing thiol groups, such as cysteine residues and glutathione. These stable adducts become trapped within the hypoxic cell, providing a durable marker of the low-oxygen environment. The extent of this compound adduct formation is directly proportional to the degree of hypoxia.
The activation of this compound is not dependent on a single enzyme but is carried out by a range of both bacterial and mammalian nitroreductases. These enzymes are often overexpressed in various cancer types, contributing to the tumor-selective activation of this compound.
Signaling Pathway of this compound Activation
The following diagram illustrates the reductive activation pathway of this compound under hypoxic conditions.
Quantitative Data on Nitroreductase Activity
Table 1: Expression of Nitroreductases in Various Cancer Cell Lines
| Cell Line | Cancer Type | Nitroreductase(s) Expressed | Expression Level (Relative) | Reference |
| MCF-7 | Breast Cancer | Endogenous NTRs | Elevated in hypoxia | |
| A549 | Lung Cancer | Endogenous NTRs | Elevated | |
| HeLa | Cervical Cancer | Endogenous NTRs | Elevated | |
| HT29 | Colorectal Cancer | Endogenous NTRs | High | |
| Various | Melanoma, Ovarian Carcinoma, Mesothelioma | Transfected E. coli NTR | High (post-transfection) |
Note: "Elevated" or "High" indicates a qualitative assessment from the cited literature, often in comparison to normal tissues or normoxic conditions. Quantitative, standardized data across multiple studies is limited.
Experimental Protocols
Accurate detection and quantification of this compound adducts are crucial for its use as a hypoxia marker. The following are detailed methodologies for key experiments.
In Vivo Administration of this compound
This protocol is a general guideline for animal studies.
Materials:
-
This compound hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Appropriate animal model of disease
Procedure:
-
Prepare a stock solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline.
-
Administer the this compound solution to the animal via intravenous or intraperitoneal injection at a dosage of 60 mg/kg body weight.
-
Allow the this compound to circulate and form adducts in hypoxic tissues for 60-90 minutes.
-
Euthanize the animal according to approved protocols.
-
Harvest tissues of interest and either snap-freeze in liquid nitrogen for cryosectioning or fix in formalin for paraffin embedding.
Immunohistochemical (IHC) Detection of this compound Adducts
This protocol is for the visualization of this compound adducts in tissue sections.
Materials:
-
Frozen or paraffin-embedded tissue sections
-
Primary antibody: Mouse anti-pimonidazole monoclonal antibody (e.g., from Hypoxyprobe™ kit)
-
Secondary antibody: Fluorophore-conjugated or enzyme-conjugated anti-mouse IgG
-
Blocking solution (e.g., 5% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.1% Tween 20)
-
Antigen retrieval solution (for paraffin sections)
-
Mounting medium
Procedure for Frozen Sections:
-
Air dry frozen sections on slides.
-
Fix the sections in cold acetone for 10 minutes.
-
Rehydrate the sections in wash buffer.
-
Block non-specific binding with blocking solution for 30-60 minutes.
-
Incubate with the primary anti-pimonidazole antibody (typically diluted 1:50 to 1:100) overnight at 4°C.
-
Wash the sections three times with wash buffer.
-
Incubate with the secondary antibody for 1-2 hours at room temperature.
-
Wash the sections three times with wash buffer.
-
Counterstain nuclei with DAPI, if desired.
-
Mount the coverslip with mounting medium and image using fluorescence microscopy.
Western Blotting for this compound Adducts
This protocol allows for the detection of the overall level of this compound-protein adducts in cell or tissue lysates.
Materials:
-
Cell or tissue lysates
-
SDS-PAGE gels and blotting apparatus
-
PVDF or nitrocellulose membrane
-
Primary antibody: Mouse anti-pimonidazole monoclonal antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Wash buffer (TBST)
-
Chemiluminescent substrate
Procedure:
-
Separate proteins from cell or tissue lysates by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pimonidazole antibody overnight at 4°C.
-
Wash the membrane three times with wash buffer.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with wash buffer.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
Flow Cytometry for this compound Adducts
This protocol enables the quantification of hypoxic cells within a population.
Materials:
-
Single-cell suspension from tissues or cell culture
-
Primary antibody: FITC-conjugated anti-pimonidazole monoclonal antibody (or an unconjugated primary followed by a fluorescent secondary)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Prepare a single-cell suspension from the tissue or cell culture that has been exposed to this compound.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with the FITC-conjugated anti-pimonidazole antibody for 1-2 hours.
-
Wash the cells with wash buffer.
-
Resuspend the cells in an appropriate buffer for flow cytometry.
-
Analyze the cells on a flow cytometer, gating on the fluorescent signal to quantify the percentage of this compound-positive (hypoxic) cells.
Experimental Workflow for this compound Detection
The following diagram outlines a typical experimental workflow for the detection and analysis of this compound adducts.
Conclusion
The activation of this compound by nitroreductases in hypoxic environments provides a robust and widely used method for the detection and quantification of cellular hypoxia. Understanding the enzymatic basis of this activation is crucial for the accurate interpretation of experimental results and for the development of novel hypoxia-activated prodrugs. While there is a need for more comprehensive quantitative data on the kinetics of this compound with specific nitroreductases, the experimental protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this powerful tool in their studies of cancer biology and drug development. The continued investigation into the expression and activity of nitroreductases in tumors will undoubtedly enhance the utility of this compound and pave the way for new therapeutic strategies targeting the hypoxic tumor microenvironment.
References
Pimonidazole: A Technical Guide to Studying the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the application of pimonidazole, a key hypoxia marker, in the comprehensive study of tumor microenvironments. It provides a technical overview of its mechanism, detailed experimental protocols, and quantitative data to facilitate its effective use in research and drug development.
Introduction to this compound and Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen tension within the tumor microenvironment, is a critical factor influencing tumor progression, metastasis, and resistance to therapies.[1] this compound is a 2-nitroimidazole compound that serves as an invaluable tool for the qualitative and quantitative assessment of tumor hypoxia.[2][3] It is reductively activated specifically in hypoxic cells where the partial pressure of oxygen (pO2) is below 10 mmHg, which is equivalent to approximately 1.3% oxygen.[2][4] Once activated, this compound forms stable covalent adducts with thiol-containing proteins and other macromolecules. These adducts can then be detected using specific monoclonal antibodies, allowing for the precise identification and quantification of hypoxic cells within the tumor. The amount of this compound detected is directly proportional to the level of hypoxia within the tumor.
Mechanism of Action
This compound's utility as a hypoxia marker stems from its selective activation under low oxygen conditions. The process can be summarized as follows:
-
Systemic Administration: this compound hydrochloride, a water-soluble form, is administered to the subject, typically intravenously or intraperitoneally.
-
Cellular Uptake: As a small, lipophilic molecule, this compound readily diffuses across cell membranes and distributes throughout the tissues, including the tumor.
-
Reductive Activation in Hypoxic Cells: In cells with low oxygen levels (pO2 < 10 mmHg), cellular nitroreductases reduce the nitro group of the this compound molecule.
-
Covalent Adduct Formation: This reduction process generates reactive intermediates that covalently bind to thiol groups (-SH) present in proteins, peptides, and amino acids.
-
Accumulation and Detection: The resulting this compound adducts accumulate within the hypoxic cells. These adducts are stable and can be detected using specific monoclonal antibodies (e.g., mouse IgG1 MAb1) through various immunochemical techniques.
In well-oxygenated (normoxic) cells, molecular oxygen readily reoxidizes the reduced this compound intermediates back to their original form, preventing the formation of stable adducts. This oxygen-dependent reoxidation is the basis for the hypoxia-specific trapping of this compound.
Figure 1: Mechanism of this compound Activation.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in studying tumor hypoxia.
Table 1: In Vivo Administration and Dosing
| Parameter | Value | Species | Reference |
| Recommended Dosage | 60 mg/kg body weight | Small Animals (e.g., mice) | |
| 0.5 g/m² | Humans | ||
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | Small Animals | |
| Intravenous (IV) | Humans | ||
| Circulation Time | 90 minutes | Mice | |
| 10 - 24 hours | Humans | ||
| This compound Solution | 30 mg/mL in 0.9% sterile saline or PBS | Mice |
Table 2: In Vitro Experimental Parameters
| Parameter | Value | Cell Type | Reference |
| This compound Concentration | 10 - 100 µM | General cancer cell lines | |
| 400 µM | Embryonic tissue | ||
| Incubation Time | 2 - 4 hours | General cancer cell lines | |
| 2 hours | Embryonic tissue | ||
| Hypoxia Induction | Gas-controlled incubator (e.g., 1% O₂) or hypoxia chamber | Various |
Table 3: Detection and Quantification
| Method | Key Finding | Tumor Models | Reference |
| Flow Cytometry | Cells defined as anoxic bound 10.8 ± 0.95 times more antibody than aerobic cells. | SCCVII tumors in C3H mice | |
| Hypoxic fractions as low as 0.5% can be detected. | SCCVII, U87 glioma, SiHa cervical carcinoma | ||
| Immunohistochemistry | Staining observed in 9 out of 10 cervical carcinoma tumors. | Human cervical carcinoma | |
| PET Imaging ([¹⁸F]FPIMO) | Anoxic-to-oxic retention ratios of 36 and 102 in FaDuDD and SiHa cells, respectively, after 3 hours. | FaDuDD and SiHa cell lines | |
| Tumor levels 2- to 6-fold higher than in muscle 3 hours post-administration. | Tumor-bearing mice |
Experimental Protocols
Detailed methodologies for common experimental applications of this compound are provided below.
In Vivo Hypoxia Assessment in Animal Models
This protocol describes the administration of this compound to tumor-bearing mice and subsequent tissue processing for analysis.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline or PBS
-
Syringes and needles for injection
-
Anesthesia (e.g., isoflurane)
-
Surgical tools for tissue harvesting
-
Optimal Cutting Temperature (OCT) compound
-
Liquid nitrogen or isopentane pre-cooled in liquid nitrogen
-
Cryostat
-
Microscope slides
Procedure:
-
Preparation of this compound Solution: Prepare a fresh solution of this compound hydrochloride at a concentration of 30 mg/mL in sterile 0.9% saline or PBS.
-
Administration: Inject the this compound solution intravenously (tail vein) or intraperitoneally at a dosage of 60 mg/kg body weight.
-
Circulation: Allow the this compound to circulate for 90 minutes.
-
Euthanasia and Tissue Harvest: Euthanize the animal according to approved institutional protocols. Immediately excise the tumor and other tissues of interest.
-
Tissue Processing:
-
Snap-freezing: Snap-freeze the tissues in liquid nitrogen or isopentane pre-cooled in liquid nitrogen and store at -80°C.
-
Paraffin-embedding: Alternatively, fix the tissues in 10% neutral buffered formalin for 24 hours, followed by standard paraffin embedding procedures.
-
-
Sectioning:
-
For frozen tissues, embed in OCT compound and cut 5-10 µm thick sections using a cryostat.
-
For paraffin-embedded tissues, cut 4-5 µm thick sections using a microtome.
-
Figure 2: In Vivo Experimental Workflow.
Immunohistochemical (IHC) Staining of this compound Adducts
This protocol is for the detection of this compound adducts in tissue sections.
Materials:
-
Tissue sections on slides
-
Phosphate-buffered saline (PBS)
-
Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA or serum in PBS)
-
Primary antibody: Anti-pimonidazole mouse monoclonal antibody
-
Secondary antibody: Fluorescently-labeled or enzyme-conjugated anti-mouse IgG
-
DAPI or other nuclear counterstain
-
Mounting medium
-
Microscope
Procedure for Frozen Sections:
-
Thawing and Fixation: Air dry the frozen slides and fix with cold acetone for 10 minutes.
-
Rehydration: Rehydrate the sections with PBS.
-
Blocking: Block non-specific binding with blocking buffer for 30-60 minutes at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-pimonidazole primary antibody (diluted in blocking buffer) overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the appropriate secondary antibody for 1 hour at room temperature, protected from light if using a fluorescent conjugate.
-
Washing: Wash the slides three times with PBS.
-
Counterstaining: Incubate with a nuclear counterstain like DAPI for 5 minutes.
-
Mounting: Mount the slides with an appropriate mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or bright-field microscope.
Note on Paraffin Sections: Antigen retrieval (e.g., heat-induced epitope retrieval) is required before the blocking step.
Flow Cytometry Analysis of Hypoxic Cells
This protocol allows for the quantification of hypoxic cells in a single-cell suspension.
Materials:
-
Tumor tissue
-
Enzymes for tissue dissociation (e.g., collagenase, dispase, DNase)
-
Cell strainers
-
Fixation and permeabilization buffers (e.g., Cytofix/Cytoperm)
-
Primary antibody: FITC-conjugated anti-pimonidazole antibody
-
Staining buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Single-Cell Suspension: Dissociate the tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption. Filter the suspension through a cell strainer to remove clumps.
-
Fixation and Permeabilization: Fix and permeabilize the cells using a commercial kit or appropriate buffers according to the manufacturer's instructions.
-
Staining: Incubate the cells with a FITC-conjugated anti-pimonidazole antibody for 30-60 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with staining buffer.
-
Analysis: Resuspend the cells in staining buffer and analyze on a flow cytometer. Gate on the single-cell population and quantify the FITC-positive (hypoxic) cells.
Hypoxia-Activated Signaling Pathways
The tumor hypoxia identified by this compound is a potent driver of various signaling pathways that promote tumor survival, angiogenesis, and metastasis. A key player in this response is the Hypoxia-Inducible Factor (HIF) family of transcription factors.
Under normoxic conditions, the HIF-α subunit is hydroxylated by prolyl hydroxylases (PHDs), leading to its recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. In a hypoxic environment, the lack of oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β. This HIF complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, activating their transcription.
Key signaling pathways activated by hypoxia include:
-
HIF-1α Pathway: The master regulator of the hypoxic response, controlling genes involved in angiogenesis (e.g., VEGF), glucose metabolism (e.g., GLUT1), and cell survival.
-
PI3K/Akt/mTOR Pathway: This pathway can be activated by hypoxia and promotes cell survival and proliferation. There is significant crosstalk with the HIF-1α pathway.
-
Wnt/β-catenin Pathway: Hypoxia can activate this pathway, which is involved in cell proliferation and stemness.
-
Unfolded Protein Response (UPR): Hypoxia can induce endoplasmic reticulum (ER) stress, leading to the activation of the UPR to promote cell survival under stress.
Figure 3: Major Hypoxia-Induced Signaling Pathways.
Conclusion
This compound is a robust and versatile tool for the investigation of tumor hypoxia. Its specific activation in hypoxic cells and the stability of the resulting adducts allow for reliable detection and quantification of hypoxic regions within the tumor microenvironment. The detailed protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers and drug development professionals aiming to elucidate the role of hypoxia in cancer biology and to develop more effective anti-cancer therapies. Careful consideration of potential pitfalls, such as non-specific staining in IHC, and the use of appropriate controls are crucial for obtaining accurate and reproducible results.
References
- 1. Assessment of hypoxia by this compound staining following radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Significance of nitroimidazole compounds and hypoxia‐inducible factor‐1 for imaging tumor hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Oral Pimonidazole Administration in Drinking Water for Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the oral administration of pimonidazole in drinking water for the detection of hypoxia in animal models. This method offers a convenient and effective alternative to traditional injection routes, allowing for the labeling of both chronic and transiently hypoxic cells.
Introduction to this compound as a Hypoxia Marker
This compound is a 2-nitroimidazole compound that serves as a bioreductive marker for hypoxia in tissues. In environments with low oxygen tension (pO2 < 10 mmHg), this compound is reductively activated by cellular nitroreductases.[1] The activated form of this compound is highly reactive and forms stable covalent adducts with thiol-containing proteins and other macromolecules within the hypoxic cell.[2][3] These adducts can then be detected using specific antibodies, allowing for the visualization and quantification of hypoxic regions in tissue sections.[2]
Advantages of Oral Administration in Drinking Water
Oral administration of this compound via drinking water presents several advantages over conventional intraperitoneal (i.p.) or intravenous (i.v.) injection methods:
-
Convenience and Reduced Animal Stress: This method is non-invasive, reducing animal handling and stress associated with repeated injections.
-
Labeling of Transient Hypoxia: Sustained exposure to this compound through drinking water allows for the labeling of cells that experience intermittent or transient hypoxia, which might be missed with a single bolus injection.
-
Identification of All Physiologically Relevant Hypoxic Cells: Continuous availability of the marker ensures that all cells undergoing periods of hypoxia have the opportunity to be labeled.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound administration in animal studies, comparing the oral route with the more traditional injection methods.
| Parameter | Oral Administration (Ad Libitum in Drinking Water) | Intravenous (i.v.) Injection | Intraperitoneal (i.p.) Injection |
| Vehicle | Drinking Water | 0.9% Sterile Saline | 0.9% Sterile Saline |
| Recommended Dose/Concentration | 0.5 - 1.0 mg/mL in drinking water | 60 mg/kg body weight | 60 - 100 mg/kg body weight |
| Administration Duration/Circulation Time | 3 to 96 hours | 90 minutes | 90 minutes |
| Frequency | Continuous (ad libitum) | Single bolus injection | Single bolus injection |
| Primary Application | Labeling chronic and transient hypoxia | Labeling hypoxia at a specific time point | Labeling hypoxia at a specific time point |
Experimental Protocols
Protocol 1: Preparation of this compound Drinking Water
-
Calculate the required amount of this compound hydrochloride. Based on an estimated daily water consumption of 4-6 mL per mouse, a concentration of 0.5 - 1.0 mg/mL is recommended.
-
Dissolve the this compound hydrochloride in sterile, purified water. this compound HCl is highly soluble in aqueous solutions. Ensure the powder is fully dissolved.
-
Protect the solution from light. this compound solutions should be stored in light-blocking water bottles or in a dark environment to maintain stability.
-
Prepare fresh solution regularly. While aqueous solutions are stable, it is good practice to prepare fresh this compound-containing water every 2-3 days to ensure consistent concentration and palatability.
Protocol 2: Animal Administration and Monitoring
-
Acclimatize animals to the experimental conditions. House the animals in their designated cages with standard chow and water for a period of acclimatization before the experiment begins.
-
Replace regular drinking water with this compound-containing water. Provide the prepared this compound solution as the sole source of drinking water for the desired duration of the study (e.g., 24, 48, 72, or 96 hours).
-
Monitor water consumption. If possible, measure daily water intake to estimate the total dose of this compound consumed per animal. This can be done by weighing the water bottles at the beginning and end of each 24-hour period.
-
Monitor animal health. Observe the animals daily for any signs of toxicity or distress. This compound is generally considered to have low toxicity at the recommended doses.
Protocol 3: Tissue Collection and Processing
-
Euthanize the animal. At the end of the administration period, euthanize the animal according to approved institutional animal care and use committee (IACUC) protocols.
-
Perfuse (optional but recommended). Perfuse the animal with phosphate-buffered saline (PBS) to remove blood from the tissues, followed by a fixative such as 4% paraformaldehyde (PFA).
-
Dissect and collect tissues of interest. Carefully dissect the tissues of interest (e.g., tumor, brain, muscle).
-
Fixation. Immerse the tissues in 4% PFA overnight at 4°C.
-
Cryoprotection (for frozen sections). Transfer the fixed tissues to a 30% sucrose solution in PBS and incubate at 4°C until the tissue sinks.
-
Embedding. Embed the tissues in Optimal Cutting Temperature (OCT) compound for frozen sectioning or process for paraffin embedding.
-
Sectioning. Cut tissue sections at a desired thickness (e.g., 10-20 µm for frozen sections, 5 µm for paraffin sections) using a cryostat or microtome.
Protocol 4: Immunohistochemical Detection of this compound Adducts
-
Antigen Retrieval (for paraffin sections). Deparaffinize and rehydrate the tissue sections. Perform antigen retrieval using a suitable method, such as heat-induced epitope retrieval (HIER) in citrate buffer (pH 6.0).
-
Permeabilization (for frozen sections). If using frozen sections, permeabilize with a detergent-based buffer (e.g., 0.1-0.3% Triton X-100 in PBS).
-
Blocking. Block non-specific antibody binding by incubating the sections in a blocking solution (e.g., 5% normal goat serum in PBS with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation. Incubate the sections with a primary antibody specific for this compound adducts (e.g., mouse or rabbit anti-pimonidazole monoclonal antibody) diluted in blocking buffer overnight at 4°C.
-
Washing. Wash the sections three times with PBS or a similar wash buffer.
-
Secondary Antibody Incubation. Incubate the sections with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.
-
Washing. Wash the sections three times with wash buffer.
-
Counterstaining. Counterstain the nuclei with DAPI or Hoechst stain.
-
Mounting. Mount the sections with an appropriate mounting medium.
-
Imaging. Visualize and capture images using a fluorescence microscope. The green fluorescence will indicate the hypoxic regions where this compound adducts have formed.
Visualizations
Caption: Experimental workflow for oral this compound administration.
Caption: this compound activation and binding pathway in hypoxic cells.
References
Application Notes and Protocols: Co-localization of Pimonidazole and CD31 for Hypoxia and Angiogenesis Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the combined use of pimonidazole, a marker for hypoxia, and CD31 (PECAM-1), an endothelial cell marker, in tissue analysis. This dual-labeling technique is crucial for investigating the spatial relationship between hypoxic regions and the vasculature within the tumor microenvironment and other pathological tissues. Understanding this relationship is vital for developing and evaluating therapies targeting hypoxia and angiogenesis.
Introduction to this compound and CD31
This compound is a 2-nitroimidazole compound that is reductively activated in cells with low oxygen levels (hypoxia), forming stable covalent adducts with thiol groups in proteins, peptides, and amino acids.[1][2][3] These adducts can be detected using specific monoclonal antibodies, allowing for the visualization of hypoxic regions in tissue sections.[4][5] The amount of this compound detected is directly proportional to the level of hypoxia.
CD31, or Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1), is a transmembrane glycoprotein highly expressed on the surface of endothelial cells. It is a well-established and widely used marker for identifying blood vessels in immunohistochemistry (IHC) and immunofluorescence (IF) staining.
The co-localization of this compound and CD31 allows for the precise assessment of the proximity of hypoxic cells to blood vessels, providing insights into oxygen diffusion limitations, the efficacy of anti-angiogenic therapies, and the hypoxic regulation of angiogenic processes.
Signaling and Experimental Workflow
The following diagrams illustrate the underlying biological relationship and the general experimental workflow for this compound and CD31 co-staining.
Caption: Simplified signaling pathway illustrating how hypoxia induces angiogenesis.
Caption: General experimental workflow for this compound and CD31 co-staining.
Quantitative Data Summary
The following table summarizes the types of quantitative data that can be obtained from this compound and CD31 co-staining experiments, as suggested by the literature.
| Parameter | Description | Example Findings | Reference |
| % Hypoxic Area | The percentage of the total tumor area that is positive for this compound staining. | In a study on MCa-M3C tumors, the hypoxic fraction was quantified. Another study quantified the this compound-positive area in FSaII tumors. | |
| Vessel Density | The number of CD31-positive vessels per unit area of the tumor. | CD31 staining indicates the vascularization of tumors. | |
| Co-localization Analysis | The degree of spatial overlap between this compound and CD31 staining. This can be assessed qualitatively or quantitatively using image analysis software. | Studies have shown that this compound staining is often located distant from visible blood vessels. | |
| Correlation Analysis | Statistical analysis to determine the relationship between the extent of hypoxia and vascular parameters. | A study found a correlation between CD31+ vessel length and the percentage of hypoxic area. |
Experimental Protocols
This section provides detailed protocols for the co-immunofluorescence staining of this compound and CD31 in fresh frozen tissue sections.
Materials and Reagents
-
This compound hydrochloride (e.g., Hypoxyprobe™-1)
-
Sterile 0.9% saline
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Positively charged microscope slides
-
Acetone, cold (4°C)
-
Phosphate Buffered Saline (PBS)
-
Blocking solution (e.g., 5% Bovine Serum Albumin (BSA) in PBS or 20% Aqua Block in PBS)
-
Primary Antibodies:
-
FITC-conjugated mouse anti-pimonidazole monoclonal antibody
-
Rat anti-mouse CD31 antibody
-
-
Secondary Antibody:
-
Cy3-conjugated goat anti-rat IgG
-
-
DAPI (4',6-diamidino-2-phenylindole) containing mounting medium
-
Hydrophobic pen
-
Humidified chamber
Protocols
1. In Vivo this compound Administration
-
Prepare a 30 mg/mL solution of this compound hydrochloride in sterile 0.9% saline.
-
Inject tumor-bearing mice intravenously (e.g., via the tail vein) with a dosage of 60 mg/kg of the this compound solution.
-
Allow the this compound to circulate for 90 minutes.
-
Euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Excise the tumors or tissues of interest, snap-freeze them in liquid nitrogen, and store them at -80°C until sectioning.
2. Tissue Sectioning
-
Embed the snap-frozen tissues in OCT compound.
-
Cut 5-10 μm thick sections using a cryostat.
-
Mount the sections onto positively charged microscope slides.
-
Store the slides at -80°C until staining. Staining should ideally be performed within a week of sectioning as the this compound signal may fade over time.
3. Immunofluorescence Staining
-
Air dry the frozen slides at room temperature for approximately 30 minutes.
-
Fix the slides in cold acetone (4°C) for 10 minutes.
-
Briefly air dry the sections for a few seconds, ensuring the tissue does not dry out completely.
-
Rehydrate the sections by washing them twice with PBS for 5 minutes each.
-
Use a hydrophobic pen to draw a circle around the tissue section to minimize the volume of reagents needed.
-
Block the sections with a suitable blocking solution (e.g., 20% aqua block in PBS) for 10-30 minutes at room temperature in a humidified chamber.
-
Pour off the blocking solution and add the primary antibodies. Incubate for 1 hour at room temperature or overnight at 4°C. A typical dilution for the FITC-conjugated anti-pimonidazole antibody is 1:50-1:100, and for the anti-CD31 antibody, a dilution of 1:50-1:400 is often recommended, but should be optimized for each antibody lot.
-
Wash the slides three times with PBS for 5 minutes each.
-
Incubate the slides with the Cy3-conjugated secondary antibody (to detect the anti-CD31 primary antibody) for 1 hour at room temperature. Protect the slides from light from this point forward.
-
Wash the slides four times with PBS for 5 minutes each.
-
Mount the slides with a mounting medium containing DAPI to counterstain the nuclei.
-
Store the slides in the dark at 4°C until imaging.
4. Image Acquisition and Analysis
-
Visualize the stained sections using a fluorescence microscope equipped with appropriate filters for FITC (green, for this compound), Cy3 (red, for CD31), and DAPI (blue, for nuclei).
-
Acquire images at a suitable magnification (e.g., 20x or 40x).
-
Use image analysis software such as ImageJ or NIS Elements to quantify the fluorescent signals. This can include measuring the percentage of the this compound-positive area, the density of CD31-positive vessels, and the co-localization of the two markers.
Negative Controls
To ensure the specificity of the staining, it is essential to include appropriate negative controls:
-
A slide incubated with only the antibody diluent instead of the primary antibodies to check for non-specific binding of the secondary antibodies.
-
For this compound, a tissue section from an animal that was not injected with this compound should be stained to confirm the specificity of the anti-pimonidazole antibody.
References
Pimonidazole Labeling: A Comprehensive Guide for Sorting Hypoxic Cells
Introduction
The study of cellular hypoxia, a state of low oxygen tension, is critical in various fields of biomedical research, particularly in oncology and drug development. Hypoxic regions are a common feature of solid tumors and are associated with resistance to therapy, increased metastatic potential, and poor patient prognosis. Pimonidazole, a 2-nitroimidazole compound, has emerged as a gold-standard tool for the selective labeling and subsequent isolation of hypoxic cells. This application note provides detailed protocols for the use of this compound in conjunction with flow cytometry for the identification and sorting of hypoxic cell populations, catering to researchers, scientists, and professionals in drug development.
Mechanism of Action
This compound is a bioreductive probe that is reductively activated at low oxygen concentrations. In hypoxic environments (typically with oxygen levels below 1.3%), intracellular nitroreductases reduce the nitro group of this compound.[1] This reduction generates reactive intermediates that covalently bind to thiol-containing proteins and other macromolecules within the cell, forming stable adducts.[2][3] These adducts can then be detected using specific monoclonal antibodies, allowing for the identification of hypoxic cells.[1][4]
Data Presentation
The following tables summarize key quantitative parameters for this compound labeling experiments, providing a reference for experimental design.
Table 1: Recommended this compound Concentrations and Incubation Times
| Application | This compound Concentration | Incubation Time | Notes |
| In Vivo (Mouse) | 60 mg/kg body weight | 90 minutes | Administered via intravenous or intraperitoneal injection. |
| In Vitro (Cell Culture) | 100 - 200 µM | 1 - 4 hours | Optimal concentration and time may vary by cell line. |
Table 2: Antibody Dilutions for Flow Cytometry
| Antibody | Recommended Dilution | Manufacturer/Source |
| FITC-conjugated anti-pimonidazole mAb | 1:50 - 1:100 | Hypoxyprobe, Inc. |
| Unconjugated anti-pimonidazole mAb | Varies by manufacturer | Requires a fluorescently-labeled secondary antibody. |
Table 3: Reported Hypoxic Fractions in Tumor Models Using this compound and Flow Cytometry
| Tumor Model | Percentage of this compound-Positive Cells | Reference |
| SiHa (Human cervical carcinoma) | 37% (after 1 hr) to 56% (after 5-8 hrs) | |
| WiDr (Human colon adenocarcinoma) | 44% (after 1-3 hrs) to 52% (after 5-8 hrs) | |
| SCCVII (Murine squamous cell carcinoma) | ~18% to 70% (transiently) | |
| U87 (Human glioblastoma) | Variable, good correlation with comet assay | |
| Human Cervical Carcinoma Biopsies | Approximately 6% of total tumor area |
Experimental Protocols
This section provides detailed step-by-step protocols for labeling and sorting hypoxic cells using this compound.
Protocol 1: In Vitro Labeling of Hypoxic Cells
This protocol is suitable for cell lines cultured under hypoxic conditions.
Materials:
-
Cell culture medium
-
This compound hydrochloride
-
Hypoxia chamber or incubator
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Fetal bovine serum (FBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1-0.3% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
FITC-conjugated anti-pimonidazole monoclonal antibody
-
Flow cytometry tubes
-
Flow cytometer with cell sorting capabilities
Procedure:
-
Cell Seeding: Seed cells in a culture dish at an appropriate density to reach approximately 70-80% confluency on the day of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in sterile PBS or culture medium.
-
Induction of Hypoxia and Labeling:
-
Replace the culture medium with fresh medium containing 100-200 µM this compound.
-
Place the cells in a hypoxic chamber or incubator (e.g., 1% O2, 5% CO2, balanced with N2) for 1-4 hours.
-
As a negative control, incubate a parallel culture under normoxic conditions (21% O2) with this compound.
-
-
Cell Harvesting:
-
Remove cells from the incubator.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using trypsin-EDTA, neutralize with medium containing FBS, and transfer to a centrifuge tube.
-
-
Fixation and Permeabilization:
-
Pellet the cells by centrifugation (e.g., 300 x g for 5 minutes) and discard the supernatant.
-
Resuspend the cell pellet in 100 µl of 4% paraformaldehyde and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cell pellet in 100 µl of permeabilization buffer and incubate for 10-15 minutes at room temperature.
-
-
Immunostaining:
-
Wash the cells once with PBS containing 1% BSA.
-
Resuspend the cell pellet in blocking buffer and incubate for 30 minutes at room temperature.
-
Add the FITC-conjugated anti-pimonidazole antibody at a 1:50 to 1:100 dilution.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash the cells twice with PBS containing 1% BSA.
-
-
Flow Cytometry Analysis and Sorting:
-
Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS and 1 mM EDTA).
-
Analyze the cells on a flow cytometer. The FITC signal will be detected in the appropriate channel (e.g., FL1).
-
Set up gates to identify the this compound-positive (hypoxic) and negative (normoxic) populations.
-
Proceed with cell sorting to isolate the hypoxic cell fraction.
-
Protocol 2: In Vivo Labeling of Hypoxic Tumor Cells in Mice
This protocol is for labeling hypoxic cells within a tumor in a mouse model.
Materials:
-
This compound hydrochloride
-
Sterile 0.9% saline
-
Syringes and needles for injection
-
Instruments for tumor excision
-
Enzymatic digestion cocktail (e.g., collagenase, dispase, DNase)
-
Cell strainers (e.g., 70 µm)
-
Red blood cell lysis buffer (optional)
-
Materials for fixation, permeabilization, and immunostaining as listed in Protocol 1.
Procedure:
-
This compound Administration:
-
Prepare a solution of this compound in sterile 0.9% saline (e.g., 30 mg/ml).
-
Inject the tumor-bearing mouse with this compound at a dose of 60 mg/kg body weight via intravenous or intraperitoneal route.
-
-
Circulation Time: Allow the this compound to circulate for 90 minutes.
-
Tumor Excision and Dissociation:
-
Euthanize the mouse according to approved institutional protocols.
-
Excise the tumor and place it in ice-cold PBS.
-
Mince the tumor tissue into small pieces and incubate with an enzymatic digestion cocktail to obtain a single-cell suspension.
-
Filter the cell suspension through a cell strainer to remove clumps.
-
If necessary, treat the cell suspension with red blood cell lysis buffer.
-
-
Staining and Sorting:
-
Proceed with the fixation, permeabilization, and immunostaining steps as described in Protocol 1 (steps 5-7).
-
Visualizations
The following diagrams illustrate the key processes involved in this compound labeling and sorting of hypoxic cells.
Caption: Mechanism of this compound activation and detection in hypoxic cells.
Caption: Experimental workflow for sorting hypoxic cells using this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Pimonidazole Antibody for Flow Cytometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize pimonidazole antibody concentration for accurate hypoxia detection in flow cytometry experiments.
Frequently Asked Questions (FAQs)
Q1: Why is optimizing the this compound antibody concentration crucial for my flow cytometry experiment?
Optimizing the antibody concentration is critical for obtaining reliable and reproducible results. Using too little antibody can lead to a weak signal, making it difficult to distinguish hypoxic from normoxic cells.[1][2] Conversely, using too much antibody can increase non-specific binding and background fluorescence, which reduces the signal-to-noise ratio and can lead to false-positive results.[1][2][3] Proper titration ensures the best possible separation between positive and negative populations, leading to more sensitive and accurate measurements.
Q2: What is the recommended starting concentration for this compound antibody titration?
As a starting point, you can refer to the manufacturer's datasheet for a recommended concentration or dilution. However, it is essential to perform a titration series to determine the optimal concentration for your specific cell type, experimental conditions, and flow cytometer. A common approach is to test a range of concentrations above and below the manufacturer's suggestion. For example, if the recommendation is 1 µg/mL, you could test a range from 0.1 µg/mL to 10 µg/mL.
Q3: What are the key controls I should include in my this compound staining experiment?
To ensure the validity of your results, the following controls are essential:
-
Unstained Cells: To assess autofluorescence.
-
Isotype Control: A control antibody of the same immunoglobulin class and conjugate but with no specificity for the target antigen. This helps to determine the level of non-specific binding.
-
Cells Incubated with this compound but without Primary Antibody: This control helps identify non-specific binding of the secondary antibody.
-
Normoxic Control Cells: Cells cultured under normal oxygen conditions but subjected to the same this compound and antibody staining protocol. This is crucial for setting the negative gate.
-
Viability Dye: To exclude dead cells, which can non-specifically bind antibodies and lead to false-positive signals.
Q4: How do I choose the right fixation and permeabilization method?
The choice of fixation and permeabilization method is critical for allowing the antibody to access the intracellular this compound adducts.
-
Fixation: Formaldehyde (1-4%) is a common fixative that cross-links proteins. Alcohols like cold 70% ethanol can also be used and have the advantage of simultaneously permeabilizing the cells.
-
Permeabilization: For formaldehyde-fixed cells, a separate permeabilization step is needed using detergents like Triton X-100 or Saponin. The choice of detergent and its concentration may need to be optimized for your specific cell type. Saponin is a milder detergent, and its permeabilizing effect is reversible, so it must be present in subsequent wash and antibody incubation buffers.
The optimal method can vary depending on the cell type and other antibodies in your panel, so empirical testing is often necessary.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Weak or No Signal | 1. Insufficient Antibody Concentration: The amount of antibody is too low to detect the target. 2. Ineffective Fixation/Permeabilization: The antibody cannot access the intracellular this compound adducts. 3. Low this compound Adduct Formation: Insufficient hypoxia or inadequate incubation time with this compound. 4. Degraded Antibody: Improper storage or handling of the antibody. | 1. Perform Antibody Titration: Test a range of higher antibody concentrations. 2. Optimize Fixation/Permeabilization: Test different fixatives (e.g., formaldehyde, ethanol) and permeabilizing agents (e.g., Triton X-100, Saponin) and incubation times. 3. Optimize Hypoxia Induction: Ensure cells are sufficiently hypoxic (e.g., <10 mmHg pO2) and optimize this compound incubation time and concentration. 4. Use a New Antibody Vial: Ensure proper storage conditions are met. |
| High Background/ Non-specific Staining | 1. Excessive Antibody Concentration: Too much antibody is leading to non-specific binding. 2. Presence of Dead Cells: Dead cells can non-specifically bind antibodies. 3. Fc Receptor Binding: The antibody may be binding to Fc receptors on the cell surface. 4. Insufficient Washing: Residual unbound antibody remains in the sample. | 1. Perform Antibody Titration: Test a range of lower antibody concentrations to find the optimal signal-to-noise ratio. 2. Use a Viability Dye: Gate out dead cells during analysis. 3. Use an Fc Block: Block Fc receptors before adding the primary antibody. 4. Increase Wash Steps: Add extra wash steps after antibody incubations. Consider adding a small amount of detergent to the wash buffer. |
| Poor Resolution Between Positive and Negative Populations | 1. Suboptimal Antibody Concentration: The concentration is not providing the best separation. 2. High Autofluorescence: The cell type naturally has high autofluorescence in the channel of interest. 3. Incorrect Compensation: Spectral overlap from other fluorochromes in the panel is not properly corrected. | 1. Perform a Detailed Antibody Titration: Calculate the Stain Index or Separation Index to determine the optimal concentration that maximizes the separation. 2. Use a Brighter Fluorochrome or a Different Channel: If possible, use a fluorochrome that emits in a channel with lower autofluorescence (e.g., red or far-red). 3. Optimize Compensation Settings: Use single-stained controls to accurately set up the compensation matrix. |
Experimental Protocols
Antibody Titration Protocol
This protocol outlines the steps to determine the optimal concentration of your anti-pimonidazole antibody.
-
Cell Preparation: Prepare a single-cell suspension of your cells of interest, including both a population exposed to hypoxic conditions with this compound and a normoxic control population. Aim for at least 1x10^6 cells per test.
-
Serial Dilution: Prepare a series of dilutions of your anti-pimonidazole antibody. A two-fold or three-fold dilution series is recommended, spanning a range above and below the manufacturer's suggested concentration.
-
Staining:
-
Aliquot an equal number of cells into separate tubes for each antibody concentration and for your controls (unstained, isotype).
-
If using an Fc block, incubate the cells with the blocking reagent first.
-
Add the different concentrations of the anti-pimonidazole antibody to the respective tubes.
-
Incubate as recommended by the antibody datasheet, typically for 30-60 minutes at 4°C, protected from light.
-
-
Washing: Wash the cells with an appropriate buffer (e.g., PBS with 1-2% BSA) to remove unbound antibody. Centrifuge and resuspend the cells.
-
Secondary Antibody Staining (if applicable): If using an unconjugated primary antibody, incubate with a fluorescently labeled secondary antibody. Remember to include a secondary antibody-only control.
-
Data Acquisition: Acquire the samples on the flow cytometer, ensuring to collect a sufficient number of events for both the positive and negative populations.
-
Data Analysis: For each concentration, determine the median fluorescence intensity (MFI) of both the positive (hypoxic) and negative (normoxic) populations. Calculate a "Stain Index" or "Separation Index" to identify the concentration that provides the best resolution.
Table 1: Example Antibody Titration Data
| Antibody Concentration (µg/mL) | MFI Positive | MFI Negative | Stain Index* |
| 0.1 | 500 | 100 | 4.0 |
| 0.25 | 1200 | 120 | 9.0 |
| 0.5 | 2500 | 150 | 15.7 |
| 1.0 | 2800 | 250 | 10.2 |
| 2.0 | 3000 | 400 | 6.5 |
*Stain Index = (MFI Positive - MFI Negative) / (2 x Standard Deviation of Negative) A higher stain index indicates better separation. In this example, 0.5 µg/mL would be the optimal concentration.
General Intracellular Staining Protocol for this compound
-
Induce Hypoxia & this compound Labeling: Culture cells under hypoxic conditions (e.g., in a hypoxia chamber) and add this compound at the desired concentration and for the appropriate duration.
-
Harvest and Prepare Single-Cell Suspension: Harvest the cells and prepare a single-cell suspension.
-
Surface Staining (Optional): If staining for surface markers, perform this step before fixation.
-
Fixation: Resuspend cells in a fixation buffer (e.g., 4% paraformaldehyde in PBS) and incubate for 15-20 minutes at room temperature.
-
Permeabilization: Wash the fixed cells, then resuspend in a permeabilization buffer (e.g., 0.1-0.3% Triton X-100 or 0.1% Saponin in PBS) and incubate for 10-15 minutes at room temperature.
-
Intracellular Staining: Centrifuge and resuspend the permeabilized cells in the staining buffer containing the optimized concentration of the anti-pimonidazole antibody. Incubate as required.
-
Washing: Wash the cells to remove unbound antibody. If using Saponin, ensure it is included in the wash buffer.
-
Data Acquisition: Analyze the samples on a flow cytometer.
Visualizations
Caption: this compound staining workflow for flow cytometry.
Caption: Antibody titration decision logic.
References
Technical Support Center: Overcoming Pimonidazole Penetration Issues in Dense Tumors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with pimonidazole penetration in dense solid tumors.
Troubleshooting Guide
This guide addresses common issues observed during this compound-based hypoxia studies in dense tumors, offering potential causes and actionable solutions.
Q1: this compound staining is weak or absent in the central regions of my tumor samples.
Potential Causes:
-
Poor Vascular Perfusion: The dense tumor microenvironment often has a disorganized and inadequate blood supply, leading to poor delivery of intravenously or intraperitoneally administered this compound to the tumor core.
-
High Interstitial Fluid Pressure (IFP): Elevated IFP in the tumor interstitium can create an outward convective flow, opposing the inward diffusion of this compound from the blood vessels.
-
Dense Extracellular Matrix (ECM): A high concentration of collagen and other ECM components can act as a physical barrier, hindering the diffusion of this compound through the tumor tissue.[1][2][3][4]
-
Suboptimal this compound Incubation Time: The circulation time may be insufficient for this compound to penetrate deep into the tumor before tissue harvesting.[5]
-
Technical Issues with Staining Protocol: Problems with tissue fixation, antigen retrieval, or antibody concentrations can lead to weak or absent signals.
Solutions:
-
Optimize this compound Administration and Circulation:
-
Increase Circulation Time: Extend the incubation period after this compound injection (e.g., from 60-90 minutes up to 2-4 hours) to allow for greater diffusion into the tumor.
-
Consider Alternative Administration Routes: While IV and IP are standard, for some models, direct intratumoral injection (with caution for potential artifacts) might be explored, though this can induce localized hypoxia.
-
-
Pre-treat with Agents to Modify the Tumor Microenvironment:
-
ECM-Degrading Enzymes: Administer enzymes like collagenase or hyaluronidase prior to this compound injection to break down the dense ECM and improve permeability.
-
Vascular Normalizing Agents: Use agents that can help to normalize the tumor vasculature and reduce IFP, thereby improving blood flow and drug delivery.
-
-
Validate and Optimize Staining Protocol:
-
Ensure Proper Fixation: Perfusion fixation is highly recommended over immersion fixation for kidney and potentially other tissues to prevent the introduction of artificial hypoxia.
-
Optimize Antigen Retrieval: For FFPE tissues, ensure that the heat-induced epitope retrieval (HIER) is optimized for your specific tissue type.
-
Titrate Antibodies: Carefully determine the optimal concentrations for both the primary anti-pimonidazole antibody and the secondary antibody.
-
Include Positive and Negative Controls: Use tissues with known hypoxic and normoxic regions as controls to validate your staining procedure. A negative control slide incubated without the primary antibody should be included to check for non-specific secondary antibody binding.
-
Q2: I observe non-specific, diffuse staining throughout the tumor section, not just in expected hypoxic regions.
Potential Causes:
-
Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to components within the tissue.
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites can lead to background staining.
-
Fixation Artifacts: As mentioned, immersion fixation can induce widespread hypoxia, leading to generalized this compound binding.
-
Over-staining: Using too high a concentration of the primary or secondary antibody, or incubating for too long, can result in high background.
Solutions:
-
Refine the Staining Protocol:
-
Use a More Specific Primary Antibody: If using a mouse monoclonal antibody on mouse tissue, consider using a rabbit polyclonal anti-pimonidazole antibody to reduce the risk of non-specific binding of the anti-mouse secondary antibody.
-
Optimize Blocking Steps: Increase the concentration or duration of the blocking step (e.g., using 5% normal goat serum).
-
Wash Thoroughly: Ensure adequate and stringent washing steps between antibody incubations to remove unbound antibodies.
-
-
Address Fixation:
-
Switch to Perfusion Fixation: If feasible for your experimental setup, this is the preferred method to minimize fixation-induced hypoxia.
-
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism of this compound as a hypoxia marker?
A: this compound is a 2-nitroimidazole compound that is reductively activated in cells with low oxygen levels (pO2 < 10 mmHg). In this hypoxic environment, nitroreductases reduce the nitro group of this compound, creating a reactive intermediate. This intermediate then forms stable covalent adducts with thiol groups in proteins, peptides, and amino acids. These adducts can be detected using specific monoclonal or polyclonal antibodies, allowing for the visualization of hypoxic regions within tissues.
Q: How can I quantitatively analyze this compound staining?
A: Quantitative analysis is typically performed using image analysis software. The general workflow involves:
-
Capturing high-resolution images of the stained tissue sections.
-
Defining the total tumor area, often excluding large necrotic regions.
-
Setting a threshold for positive staining to distinguish it from background.
-
Calculating the percentage of the total tumor area that is positively stained for this compound. This "hypoxic fraction" can then be compared across different experimental groups.
Q: What are the key signaling pathways that contribute to poor this compound penetration?
A: Signaling pathways that promote a dense, fibrotic tumor stroma are the primary culprits. Key pathways include:
-
Transforming Growth Factor-β (TGF-β) Signaling: A major driver of fibrosis, TGF-β stimulates cancer-associated fibroblasts (CAFs) to produce and deposit large amounts of ECM components like collagen and fibronectin.
-
Hypoxia-Inducible Factor-1α (HIF-1α) Signaling: Hypoxia itself can trigger a positive feedback loop. HIF-1α, stabilized under low oxygen conditions, can upregulate the expression of genes involved in ECM synthesis and remodeling, such as those for prolyl and lysyl hydroxylases, which are crucial for collagen maturation and stiffening.
Data Presentation
Table 1: Effect of ECM-Degrading Enzymes on Drug/Nanoparticle Penetration
| Treatment Group | Model System | Penetration Enhancement Metric | Fold Increase vs. Control | Reference |
| Collagenase | Multicellular Spheroids | Nanoparticle Penetration (20 nm) | 6.9 | |
| Collagenase | Multicellular Spheroids | Nanoparticle Penetration (40 nm) | 11.6 | |
| Collagenase | Multicellular Spheroids | Nanoparticle Penetration (100 nm) | 3.2 | |
| Collagenase (nanoparticle-coated) | Multicellular Spheroids | Nanoparticle delivery to spheroid core | 4.0 | |
| Collagozome (Collagenase Liposomes) | Pancreatic Ductal Adenocarcinoma (mouse model) | Reduction in fibrotic tissue | From 12.8% to 5.6% | |
| Collagozome + Paclitaxel | Pancreatic Ductal Adenocarcinoma (mouse model) | Reduction in tumor size | 87% smaller |
Table 2: Quantitative this compound Staining in Response to Therapy
| Tumor Model | Treatment | Hypoxic Fraction (% of viable tumor) | Change vs. Control | Reference |
| Cervical Carcinoma | None (baseline) | 9 out of 10 tumors showed staining | N/A | |
| Head and Neck Carcinoma | None (baseline) | Variable, correlated with LDH-5 | N/A | |
| 4T1 Breast Cancer | None (baseline) | Heterogeneously distributed | N/A |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
-
Preparation of this compound Solution: Prepare a fresh solution of this compound hydrochloride (e.g., Hypoxyprobe™-1) in sterile 0.9% saline at a concentration of 10-30 mg/mL.
-
Administration: Inject the tumor-bearing mouse with the this compound solution, typically via intraperitoneal (IP) or intravenous (IV) injection. The standard dose is 60 mg/kg body weight.
-
Incubation Period: Allow the this compound to circulate and form adducts in hypoxic tissues. A typical incubation period is 60-90 minutes. This may be extended to improve penetration in dense tumors.
-
Tissue Harvest and Fixation: Following the incubation period, euthanize the animal according to approved institutional protocols. Excise the tumor and immediately fix in 10% neutral buffered formalin for 24-48 hours for paraffin embedding, or snap-freeze in liquid nitrogen for frozen sections.
Protocol 2: Enhancing Penetration with Hyaluronidase Pre-treatment
-
Hyaluronidase Preparation: Reconstitute recombinant human hyaluronidase (e.g., rHuPH20) in sterile saline to a typical concentration of 150 U/mL.
-
Administration: Pre-administer the hyaluronidase solution into the target tissue (e.g., intramuscularly or in the tumor vicinity). Doses can range from 50-300 U depending on the application.
-
Pre-treatment Time: Allow sufficient time for the enzyme to degrade hyaluronic acid in the ECM. Pre-treatment times of 30 minutes to 4 hours prior to the primary agent (this compound in this case) have been reported.
-
This compound Administration: Following the pre-treatment period, administer this compound as described in Protocol 1.
-
Tissue Processing: Harvest and process the tissues as described in Protocol 1.
Protocol 3: Immunohistochemical Staining for this compound (FFPE Sections)
-
Deparaffinization and Rehydration: Deparaffinize 4-5 µm thick sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER), commonly using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide. Block non-specific binding sites with a suitable blocking agent (e.g., 5% normal goat serum) for 1 hour.
-
Primary Antibody Incubation: Incubate the sections with the primary anti-pimonidazole antibody at its optimal dilution overnight at 4°C.
-
Secondary Antibody Incubation: Wash the slides and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the sites of this compound adducts.
-
Counterstaining and Mounting: Counterstain with hematoxylin to visualize cell nuclei, then dehydrate, clear, and coverslip.
Visualizations
Caption: Experimental workflow for this compound-based hypoxia detection with an optional pre-treatment step to enhance penetration.
Caption: Physical barriers in the dense tumor microenvironment that impede this compound penetration from the vasculature to the hypoxic core.
Caption: Signaling pathways (HIF-1α and TGF-β) leading to a dense extracellular matrix, which hinders this compound penetration.
References
- 1. Enhancing the tumor penetration of multiarm polymers by collagenase modification - Biomaterials Science (RSC Publishing) [pubs.rsc.org]
- 2. Collagenase-mediated extracellular matrix targeting for enhanced drug penetration and therapeutic efficacy in nanoscale delivery systems for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Collagenase Nanoparticles Enhance the Penetration of Drugs into Pancreatic Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Pimonidazole Signal Calibration: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of pimonidazole signaling.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunohistochemistry (IHC) and provides actionable solutions to ensure reliable and reproducible results.
Issue 1: Weak or No this compound Staining
Possible Causes and Solutions
| Cause | Solution |
| Insufficient this compound Dose or Circulation Time | Ensure the recommended dose of 60 mg/kg is administered.[1][2][3][4] Allow for adequate circulation time, typically 90 minutes, before tissue harvesting.[1] |
| Improper Tissue Fixation | Over-fixation can mask epitopes. Optimize fixation time and consider antigen retrieval methods. For frozen sections, acetone fixation for 30 seconds to 2 minutes is recommended. |
| Suboptimal Antibody Concentration | The primary antibody may be too dilute. Perform a titration to determine the optimal concentration. A common starting dilution for the secondary antibody is between 1:50 and 1:100. |
| Inactive Primary or Secondary Antibody | Confirm that antibodies have been stored correctly and are within their expiration date. Run a positive control with tissue known to be hypoxic to verify antibody activity. |
| Ineffective Antigen Retrieval | For paraffin-embedded tissues, ensure the appropriate heat-induced epitope retrieval (HIER) buffer and conditions are used. |
| Signal Fading | Staining of frozen tissue sections should be performed within a week of harvesting to prevent signal degradation. |
Issue 2: High Background or Non-Specific Staining
Possible Causes and Solutions
| Cause | Solution |
| Endogenous Peroxidase Activity | For chromogenic detection methods, ensure a peroxidase blocking step (e.g., with 3% H₂O₂) is included before primary antibody incubation. |
| Non-Specific Antibody Binding | Use a blocking solution, such as 5% BSA or normal serum from the species of the secondary antibody, to minimize non-specific binding. Including a mild detergent like Tween-20 in wash buffers can also help. |
| Primary Antibody Concentration Too High | An overly concentrated primary antibody can lead to non-specific binding. Perform a titration to find the optimal dilution. |
| Issues with Secondary Antibody | Run a negative control without the primary antibody. If staining persists, the secondary antibody may be cross-reacting. Consider using a pre-adsorbed secondary antibody. |
| Artifactual Staining in Injured Tissues | In some cases, particularly in acutely injured tissues like the kidney, false positive staining can occur. Using a rabbit-derived polyclonal anti-pimonidazole primary antibody has been shown to reduce this artifact. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound as a hypoxia marker?
A1: this compound is a 2-nitroimidazole compound that is reductively activated in cells with low oxygen levels (pO₂ ≤ 10 mmHg). In this hypoxic environment, the nitro group of this compound is reduced, leading to the formation of reactive intermediates that form stable covalent adducts with thiol groups in proteins, peptides, and amino acids. These adducts can then be detected using specific antibodies, allowing for the visualization of hypoxic cells. The amount of this compound detected is directly proportional to the level of hypoxia.
Q2: What is the recommended dosage and administration route for in vivo studies?
A2: For mouse models, a standard dose of 60 mg/kg of this compound hydrochloride is recommended. It is typically dissolved in sterile 0.9% saline to a concentration of 30 mg/mL and administered via intravenous (tail vein) or intraperitoneal injection.
Q3: How long should I wait after this compound administration before harvesting tissues?
A3: A circulation time of 90 minutes is commonly used before euthanizing the animal and harvesting tissues.
Q4: Can this compound be used for in vitro experiments?
A4: Yes, this compound can be used to detect hypoxia in cell culture. Cells are typically incubated with this compound hydrochloride (10-100 µM) in their culture medium under hypoxic conditions for 2-4 hours before fixation and staining.
Q5: What are the best practices for quantitative analysis of the this compound signal?
A5: Quantitative analysis can be performed using image analysis software to measure staining intensity or the percentage of positively stained area. Flow cytometry can also be used for an objective quantification of this compound binding in cell suspensions. It is crucial to establish a consistent threshold for positive staining and to analyze multiple fields of view or sections per sample. A pixel-by-pixel analysis can also be performed to correlate the this compound signal with other markers.
Experimental Protocols & Data
In Vivo this compound Administration Protocol
-
Preparation : Dissolve this compound hydrochloride in sterile 0.9% saline to a final concentration of 30 mg/mL.
-
Administration : Inject mice intravenously or intraperitoneally with a 60 mg/kg dose of the this compound solution.
-
Circulation : Allow the this compound to circulate for 90 minutes.
-
Tissue Harvesting : Euthanize the mice according to approved protocols and harvest the tissues of interest.
-
Processing : Tissues can be either snap-frozen in liquid nitrogen and embedded in OCT for cryosectioning or fixed in formalin for paraffin embedding.
Immunohistochemistry Staining Protocol for Frozen Sections
-
Sectioning : Cut 10 µm-thick sections using a cryostat and mount on microscope slides.
-
Fixation : Air dry the slides, then fix with acetone for 30 seconds to 2 minutes.
-
Rehydration : Rehydrate sections with a wash buffer such as PBS with Tween-20 (PBS-t).
-
Blocking : Block non-specific binding sites by incubating the sections in a blocking solution (e.g., 20% aqua block or 5% BSA in PBS) for 10-30 minutes.
-
Primary Antibody : Incubate with an anti-pimonidazole primary antibody for 1 hour at room temperature or overnight at 4°C.
-
Washing : Wash the slides with PBS-t.
-
Secondary Antibody : Incubate with a fluorescently labeled secondary antibody (e.g., FITC-conjugated) for 1 hour at room temperature.
-
Washing : Wash the slides with PBS-t.
-
Mounting : Mount with an appropriate mounting medium, potentially containing a nuclear counterstain like DAPI.
-
Imaging : Image the slides using a fluorescence microscope.
Quantitative Parameters
| Parameter | In Vivo | In Vitro |
| This compound HCl Dose | 60 mg/kg body weight | 10-100 µM |
| Administration Route | Intravenous or Intraperitoneal | Added to cell culture media |
| Circulation/Incubation Time | 90 minutes | 2-4 hours |
| Primary Antibody Dilution | Titration recommended | Titration recommended |
| Secondary Antibody Dilution | 1:50 - 1:100 recommended for some kits | Titration recommended |
Visual Guides
Caption: Experimental workflow for this compound-based hypoxia analysis.
Caption: Troubleshooting decision tree for this compound staining.
References
Validation & Comparative
Pimonidazole vs. EF5: A Comparative Guide to Hypoxia Detection in Tumors
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of hypoxia—a state of low oxygen concentration—is critical in cancer research and therapeutic development. Hypoxia is a hallmark of solid tumors, contributing to aggressive phenotypes, metastasis, and resistance to radiation and chemotherapy. Among the most established methods for identifying hypoxic regions are the use of 2-nitroimidazole-based chemical probes, with Pimonidazole and EF5 being two of the most prominent agents. This guide provides an objective, data-driven comparison of their performance, protocols, and underlying mechanisms to aid researchers in selecting the optimal tool for their experimental needs.
Mechanism of Action: The 2-Nitroimidazole Pathway
Both this compound and EF5 are 2-nitroimidazole compounds that function as bioreductive markers. Their mechanism relies on cellular nitroreductase enzymes, which are prevalent in all mammalian cells. In well-oxygenated (normoxic) tissues, the nitro group of these compounds is reduced to a reactive nitro radical. However, this radical is immediately reoxidized by molecular oxygen, rendering the compound inactive and allowing it to diffuse out of the cell.
Under hypoxic conditions (typically pO₂ < 10 mmHg), the scarcity of oxygen prevents this reoxidation.[1] The nitro radical undergoes further reduction, leading to the formation of highly reactive intermediates. These intermediates covalently bind to thiol groups on cellular macromolecules, including proteins, peptides, and amino acids.[2][3] This process effectively traps the marker inside hypoxic cells, creating stable adducts that can be detected immunologically. The amount of adduct formation is inversely proportional to the oxygen concentration.[2][3]
Caption: Reductive activation of 2-nitroimidazole probes in normoxic vs. hypoxic cells.
Performance Comparison: this compound vs. EF5
While both markers operate on the same principle, their chemical properties and the methodologies developed around them lead to significant differences in performance and application. EF5 [2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide] was developed to address some of the limitations observed with earlier nitroimidazoles.
A key distinction lies in their biodistribution. This compound exists in two forms: one charged and hydrophilic, the other uncharged and lipophilic, leading to a complex biodistribution pattern. In contrast, EF5 is a single, uncharged, and highly lipophilic compound, which facilitates rapid and more uniform tissue distribution.
A critical study directly comparing the binding kinetics of both markers in four different cancer cell lines using flow cytometry revealed important distinctions in how they should be used and how the data should be interpreted.
| Parameter | This compound | EF5 | Key Findings & Citations |
| Chemical Form | Exists in two forms: one charged (hydrophilic) and one uncharged (lipophilic). | Exists as a single, uncharged, lipophilic form. | EF5's single form allows for more rapid and even tissue distribution, whereas this compound's biodistribution is more complex. |
| Binding vs. pO₂ | Binding is detectable at high oxygen concentrations and increases as pO₂ decreases. The perceived "on/off" switch at ~10 mmHg is an artifact of using low antibody concentrations. | Binding varies continuously and inversely with pO₂ from >100 mmHg down to 0 mmHg, offering a broad dynamic range. | Both markers show binding even in aerobic conditions, contrary to some earlier reports for this compound. EF5 provides a more continuous measure across a wider oxygen range. |
| Dependence on Antibody Concentration | The apparent oxygen dependence of binding varies dramatically with the concentration of the detection antibody used. | The overall signal decreases with lower antibody concentrations, but the fundamental oxygen dependence of binding remains similar. | This compound results are highly sensitive to antibody concentration. Using low, non-saturating antibody levels can lead to unreliable estimates of adduct levels and, therefore, pO₂. |
| Dependence on Drug Exposure (AUC) | Binding varies directly with the area under the curve (AUC) of drug exposure at all pO₂ levels. | Binding varies directly with the AUC of drug exposure at all pO₂ levels. | The claim that this compound binding is independent of drug exposure is not supported by direct comparative studies. For both markers, higher exposure leads to more adduct formation. |
| Quantitative Analysis | Considered more qualitative. Quantitative comparisons between studies are difficult due to high dependence on antibody concentration and staining methods. | Can be used for quantitative pO₂ measurements. A calibration method using in vitro standards allows for the conversion of fluorescence intensity to absolute pO₂ values. | EF5 is generally considered superior for quantitative assessments of hypoxia severity due to its robust calibration protocols. |
Experimental Protocols
The in vivo experimental workflow for both markers is similar, involving systemic administration, a circulation period to allow for binding in hypoxic tissues, followed by tissue harvesting and immunological detection.
Caption: General experimental workflow for this compound and EF5 hypoxia detection.
This compound Hydrochloride Protocol (In Vivo)
-
Preparation: Reconstitute this compound HCl (e.g., from Hypoxyprobe™ kits) in sterile 0.9% saline to a concentration of 30 mg/mL.
-
Administration: Inject the solution intravenously (IV) via the tail vein or intraperitoneally (IP) at a dose of 60 mg/kg body weight.
-
Circulation: Allow the compound to circulate for 90 minutes.
-
Tissue Harvest: Euthanize the animal according to approved IACUC protocols. Immediately excise tumors and other tissues of interest.
-
Processing: For immunofluorescence, snap-freeze tissues in Optimal Cutting Temperature (OCT) compound. Tissues can also be formalin-fixed and paraffin-embedded. Store at -80°C until sectioning.
-
Detection (Immunofluorescence):
-
Cut 10 µm-thick cryosections.
-
Fix sections (e.g., with cold acetone).
-
Block non-specific binding sites.
-
Incubate with a primary antibody specific for this compound adducts (e.g., FITC-conjugated mouse anti-pimonidazole).
-
If an unconjugated primary antibody is used, follow with an appropriate fluorescently-labeled secondary antibody.
-
Mount with antifade media containing a nuclear counterstain like DAPI.
-
Visualize using a fluorescence microscope.
-
EF5 Protocol (In Vivo)
-
Preparation: Prepare EF5 solution as per manufacturer instructions (typically dissolved for a 10 mM stock).
-
Administration: Administer via IV tail vein injection at a dose of 30 mg/kg.
-
Circulation: Allow the compound to circulate for 2.5 to 3 hours. This longer time allows for clearance from aerobic tissues, improving the signal-to-noise ratio.
-
Tissue Harvest: Euthanize the animal and excise tumors as described for this compound.
-
Processing: Snap-freeze tissues in OCT for cryosectioning.
-
Detection (Immunofluorescence):
-
Cut 10-14 µm-thick cryosections.
-
Fix sections (e.g., with 4% paraformaldehyde).
-
Block non-specific sites.
-
Incubate with the primary antibody, typically a Cy3-conjugated anti-EF5 monoclonal antibody (e.g., clone ELK3-51) at a recommended concentration of 75 µg/mL.
-
Include a "competed stain" control where the antibody is pre-incubated with free EF5 drug to ensure specific binding.
-
Mount and visualize as described for this compound.
-
Conclusion and Recommendations
Both this compound and EF5 are powerful and validated tools for the detection of tumor hypoxia. The choice between them depends largely on the specific goals of the research.
Choose this compound for:
-
Qualitative Assessment: When the primary goal is to identify the presence and general location of hypoxic regions without needing precise pO₂ values.
-
Established Protocols: Leveraging its long history of use and extensive characterization in the literature, particularly in retrospective studies using banked tissues.
Choose EF5 for:
-
Quantitative Analysis: When the goal is to obtain quantitative data on the severity and distribution of hypoxia (i.e., absolute pO₂ values). Its well-defined calibration methods are a distinct advantage.
-
Improved Biodistribution: When rapid and even distribution throughout the tumor tissue is critical. Its single lipophilic form minimizes variability related to drug delivery.
-
Higher Reproducibility: When comparing hypoxia levels across different experiments or models, as its binding kinetics are less sensitive to variations in antibody concentration, leading to more robust and reproducible results.
For any application, but especially when using this compound, researchers must be aware of the profound impact of antibody concentration on the results. It is crucial to use saturating antibody concentrations and consistent, well-documented staining protocols to ensure that the observed signal accurately reflects the level of adduct formation rather than limitations in the detection methodology.
References
Pimonidazole vs. CAIX: A Comparative Guide to Tumor Hypoxia Markers
For researchers, scientists, and drug development professionals, the accurate detection of tumor hypoxia is critical for predicting treatment response and developing novel therapies. This guide provides an objective comparison of two widely used hypoxia markers, pimonidazole and Carbonic Anhydrase IX (CAIX), supported by experimental data and detailed protocols.
This compound is an exogenous marker that forms adducts in hypoxic cells, providing a snapshot of the tumor's oxygenation status at the time of administration. In contrast, CAIX is an endogenous protein upregulated by the Hypoxia-Inducible Factor 1 (HIF-1) pathway in response to hypoxic conditions. Due to its longer half-life, CAIX can be indicative of both chronic and cycling hypoxia.
Quantitative Comparison of this compound and CAIX Staining
The following table summarizes quantitative data from a study on HT29 human colorectal cancer xenografts, illustrating the differential response of this compound and CAIX to manipulated tumor oxygenation.
| Treatment Group | This compound Positive Area (%) | CAIX Positive Area (%) | This compound/CAIX Ratio |
| Control | 12.6 ± 2.3 | 13.2 ± 2.4 | 0.95 |
| Hydralazine (induces hypoxia) | 37.2 ± 15.5 | 14.2 ± 2.6 | 2.62 |
| Carbogen (increases oxygenation) | 3.0 ± 1.2 | 13.8 ± 3.1 | 0.22 |
Data adapted from a study on HT29 human colorectal cancer xenografts.[1][2][3]
In control tumors, the stained fractions for both markers were similar.[1][2] Treatment with hydralazine, which reduces blood flow and induces hypoxia, led to a significant increase in this compound staining, while CAIX expression remained unchanged. Conversely, carbogen breathing, which increases tumor oxygenation, resulted in a significant decrease in this compound binding but did not affect the CAIX-positive fraction. This suggests that this compound is a more dynamic marker of acute changes in hypoxia, whereas CAIX, due to its longer half-life, reflects a more prolonged or recent hypoxic state.
Further studies in bladder cancer have shown a significant correlation between the expression of this compound and both CAIX and another HIF-1 regulated protein, GLUT1. The correlation coefficient between this compound and CAIX was 0.74, and between this compound and GLUT1 was 0.82.
Signaling Pathway and Experimental Workflow
HIF-1α Signaling Pathway for CAIX Induction
Under hypoxic conditions, the alpha subunit of the Hypoxia-Inducible Factor 1 (HIF-1α) is stabilized. It then translocates to the nucleus and dimerizes with HIF-1β. This complex binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, including CA9, leading to the transcription and translation of the CAIX protein.
Caption: HIF-1 mediated induction of CAIX under hypoxic conditions.
Experimental Workflow for this compound and CAIX Staining
The following diagram outlines a typical experimental workflow for the comparative analysis of this compound and CAIX in tumor tissue.
Caption: Workflow for comparative analysis of this compound and CAIX.
Experimental Protocols
This compound Administration and Tissue Preparation
-
This compound Administration: this compound hydrochloride is dissolved in saline and administered intravenously to tumor-bearing animals (e.g., mice) at a dose of 500 mg/m².
-
Time Interval: A waiting period of approximately 2 hours allows for the distribution of this compound and its binding to hypoxic cells.
-
Tumor Excision and Freezing: Tumors are excised, and snap-frozen in liquid nitrogen for subsequent cryosectioning.
Immunohistochemistry for this compound and CAIX
-
Sectioning: Frozen tumor samples are cut into 5 µm sections.
-
Fixation: Sections are fixed in cold acetone for 10 minutes and then rehydrated in phosphate-buffered saline (PBS).
-
Blocking: Non-specific binding is blocked by incubating the sections in a blocking solution (e.g., SuperBlock®) for 30 minutes.
-
Primary Antibody Incubation: Sections are incubated for one hour at room temperature with the following primary antibodies diluted in blocking solution:
-
FITC-conjugated mouse anti-pimonidazole monoclonal antibody (e.g., from Chemicon).
-
Rabbit anti-CAIX polyclonal antibody.
-
-
Washing: Sections are rinsed three times for 5 minutes in PBS between each step.
-
Secondary Antibody Incubation: For CAIX detection, sections are incubated with a fluorescently-labeled anti-rabbit secondary antibody.
-
Mounting and Imaging: Sections are mounted with an appropriate mounting medium and imaged using a fluorescence microscope.
Conclusion
This compound and CAIX are both valuable markers for assessing tumor hypoxia, but they provide different and complementary information. This compound offers a direct and dynamic measure of severe hypoxia at a specific point in time. In contrast, CAIX provides an indication of a more sustained or recent hypoxic state due to its regulation by HIF-1 and its longer protein half-life. The choice of marker, or the use of both in conjunction, should be guided by the specific research question and the aspect of tumor hypoxia being investigated. The combined use of these markers can offer a more comprehensive understanding of the tumor microenvironment, including the detection of reoxygenation events.
References
Pimonidazole Cross-Validation: A Comparative Guide to Hypoxia Assays
For researchers, scientists, and drug development professionals navigating the complex landscape of hypoxia detection, this guide provides an objective comparison of pimonidazole with other leading hypoxia assays. Supported by experimental data, this document offers a comprehensive overview to inform the selection of the most appropriate method for your research needs.
Hypoxia, a condition of low oxygen concentration in tissues, is a critical factor in tumor progression, metastasis, and resistance to therapy. Accurate measurement of tumor hypoxia is therefore paramount for both preclinical research and clinical practice. This compound, a 2-nitroimidazole compound, has become a widely used marker for detecting hypoxic cells. It is reductively activated at low oxygen levels, forming stable adducts with cellular macromolecules that can be detected by specific antibodies. However, the validation of this compound results through cross-comparison with other hypoxia assays is crucial for robust and reliable data. This guide details these comparisons, presenting quantitative data, experimental protocols, and visual workflows.
Comparative Analysis of Hypoxia Detection Methods
This compound has been extensively compared with a variety of other methods for measuring hypoxia, each with its own principles, advantages, and limitations. The following table summarizes the quantitative correlation between this compound and other key hypoxia assays.
| Compared Assay | Correlation with this compound | Key Findings | References |
| Comet Assay | r² = 0.87 | Excellent agreement in estimating hypoxic fraction in SCCVII tumors.[1][2] | [1][2] |
| HIF-1α Expression | Weak to moderate positive correlation (r = 0.31 to r = 0.34) | HIF-1α is an endogenous marker of hypoxia, but its expression can be influenced by non-hypoxic factors. The correlation is often weak and geographically distinct.[3] | |
| Carbonic Anhydrase IX (CAIX) | Moderate to strong positive correlation (r = 0.60 to r = 0.74) | CAIX is a downstream target of HIF-1α and shows good geographical colocalization with this compound. | |
| Eppendorf Oxygen Electrode | No consistent correlation to weak negative correlation (r = -0.26) | The Eppendorf electrode provides direct pO₂ measurements but can be invasive and may not always correlate well with cellular-level hypoxia detected by this compound. | |
| EF5 (another 2-nitroimidazole) | Almost complete agreement | As another 2-nitroimidazole derivative, EF5 shows a very similar spatial distribution to this compound when co-administered. | |
| Glucose Transporter 1 (GLUT1) | Strong positive correlation (r = 0.82) | GLUT1 is another HIF-1α target and shows good geographical colocalization with this compound. | |
| [¹⁸F]-FAZA Autoradiography | Linear regression coefficient of 0.8441 | Strong spatial correlation between the PET tracer [¹⁸F]-FAZA signal and this compound staining. |
Experimental Methodologies
Accurate cross-validation requires meticulous adherence to established protocols. Below are detailed methodologies for the key experiments cited in this guide.
This compound Administration and Immunohistochemical Staining
-
This compound Administration: this compound hydrochloride is typically administered to tumor-bearing mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dose of 60 mg/kg. For human studies, a common dose is 0.5 g/m² administered intravenously. The compound is allowed to circulate and form adducts in hypoxic tissues for a period of 90 minutes to 24 hours before tissue collection.
-
Tissue Preparation: Tumors are excised, fixed in formalin or frozen in optimal cutting temperature (OCT) compound. Paraffin-embedded or frozen sections are then prepared for immunohistochemistry.
-
Immunohistochemistry:
-
Tissue sections are deparaffinized and rehydrated (for paraffin-embedded tissues).
-
Antigen retrieval is performed, often using heat-induced epitope retrieval in a citrate buffer.
-
Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.
-
Sections are incubated with a primary antibody specific for this compound adducts (e.g., FITC-conjugated mouse anti-pimonidazole antibody).
-
For non-conjugated primary antibodies, a secondary antibody conjugated to an enzyme (like horseradish peroxidase) or a fluorophore is applied.
-
The signal is visualized using a chromogenic substrate (e.g., DAB) or by fluorescence microscopy.
-
Sections are counterstained (e.g., with hematoxylin) and mounted.
-
Comet Assay (Single Cell Gel Electrophoresis)
-
Cell Suspension Preparation: A single-cell suspension is prepared from the tumor tissue.
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA-containing nucleoids.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA and then subjected to an electric field. Damaged DNA (containing breaks, which are more prevalent in hypoxic cells due to DNA repair inhibition) migrates out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., SYBR Green) and visualized using a fluorescence microscope. The extent of DNA migration (comet tail length and intensity) is proportional to the level of DNA damage and, indirectly, to the level of hypoxia.
HIF-1α and CAIX Immunohistochemistry
The protocol is similar to that of this compound immunohistochemistry, with the primary antibody being specific for either HIF-1α or CAIX. Semiquantitative scoring systems are often used to evaluate the staining intensity and the percentage of positive cells.
Eppendorf Oxygen Electrode Measurement
-
Electrode Insertion: A polarographic needle electrode is inserted directly into the tumor tissue.
-
pO₂ Measurement: The electrode measures the partial pressure of oxygen (pO₂) at multiple locations within the tumor as it is advanced through the tissue.
-
Data Analysis: The collected pO₂ values are used to generate a frequency distribution, from which parameters like the median pO₂ and the hypoxic fraction (percentage of values below a certain threshold, e.g., 5 or 10 mmHg) are calculated.
Visualizing the Relationships and Workflows
To better understand the interplay between these assays and the experimental processes, the following diagrams are provided.
Caption: Inter-assay correlation of various hypoxia detection methods with this compound.
Caption: A typical experimental workflow for cross-validating this compound with other hypoxia assays.
References
Pimonidazole Binding and Radiobiological Hypoxia: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of pimonidazole binding as a marker for tumor hypoxia with radiobiological measures of hypoxia. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of signaling pathways and experimental workflows to aid in understanding the correlation between these methods.
Correlation Between this compound Binding and Radiobiological Hypoxia
Tumor hypoxia, or low oxygen tension in tumor tissue, is a critical factor in cancer therapy as it is associated with resistance to radiotherapy and chemotherapy.[1][2] Accurate detection and quantification of hypoxic regions within tumors are therefore essential for predicting treatment response and developing strategies to overcome resistance. This compound, a 2-nitroimidazole compound, is a widely used chemical marker for identifying hypoxic cells.[3][4] Its correlation with "radiobiological hypoxia," the gold standard measure of oxygen-related radiation resistance, is a key consideration for its use in research and clinical settings.
Radiobiological hypoxia is functionally defined by the increased radiation dose required to achieve the same level of cell kill in the absence of oxygen compared to in its presence. This is quantified by the Oxygen Enhancement Ratio (OER), which is the ratio of radiation doses needed to produce the same biological effect under hypoxic versus aerobic conditions.[5] The clonogenic survival assay is the definitive method for determining radiobiological hypoxia.
Studies have demonstrated a strong correlation between the extent of this compound binding and the radiobiologically determined hypoxic fraction in tumors. Research in C3H mammary tumors showed a high correlation (r² = 0.85) between hypoxia measured by this compound binding and the radiobiologically hypoxic fraction. This indicates that this compound is a reliable marker for identifying the cells that are resistant to radiation due to lack of oxygen.
Quantitative Data Comparison
The following table summarizes the quantitative correlation between this compound binding and other measures of hypoxia from a key study.
| Parameter 1 | Parameter 2 | Correlation Coefficient (r²) | Animal Model | Tumor Type | Reference |
| This compound Binding | Radiobiologically Hypoxic Fraction | 0.85 | CDF1 Mice | C3H Mammary Carcinoma | |
| This compound Binding | pO2 (Oxygen Electrode Measurement) | 0.81 | CDF1 Mice | C3H Mammary Carcinoma | |
| This compound Positive Fraction | CAIX Positive Fraction | 0.60 | Human Patients | Cervical Carcinoma | |
| This compound Positive Fraction | HIF-1α Positive Fraction | 0.31 | Human Patients | Cervical Carcinoma |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
This compound Administration and Immunohistochemical Detection
This protocol describes the in vivo administration of this compound and subsequent detection in tissue samples.
-
This compound Administration: this compound hydrochloride is dissolved in sterile 0.9% saline to a concentration of 10 mg/mL. The solution is administered to tumor-bearing mice via intravenous (i.v.) or intraperitoneal (i.p.) injection at a dosage of 60 mg/kg body weight. The compound is allowed to circulate for 60-90 minutes before tissue harvesting.
-
Tissue Preparation: Tumors are excised and can be either snap-frozen in liquid nitrogen for cryosectioning or fixed in formalin and embedded in paraffin.
-
Immunohistochemistry:
-
Tissue sections (5 µm) are prepared.
-
For frozen sections, fix in cold acetone for 10 minutes. For paraffin-embedded sections, deparaffinize and perform antigen retrieval.
-
Sections are incubated with a primary antibody against this compound adducts (e.g., mouse MAb1) overnight at 4°C.
-
A suitable secondary antibody conjugated to a fluorescent marker (e.g., FITC-conjugated goat anti-mouse IgG) or an enzyme (e.g., horseradish peroxidase) is applied.
-
Sections are counterstained (e.g., with DAPI for nuclei) and mounted.
-
-
Image Analysis: The extent of this compound binding is quantified using image analysis software to determine the percentage of positively stained tumor area.
Clonogenic Survival Assay
This assay is the gold standard for measuring cell reproductive death after exposure to ionizing radiation.
-
Cell Preparation: A single-cell suspension is prepared from a tumor or cell culture.
-
Irradiation: Cells are irradiated with a range of radiation doses under both aerobic (normoxic) and hypoxic conditions. Hypoxia is typically achieved by gassing the cell suspension with 95% N2 / 5% CO2 for a defined period before and during irradiation.
-
Cell Plating: Following irradiation, cells are counted and seeded into petri dishes at densities that will result in a countable number of colonies (typically 50-100) after incubation.
-
Incubation: Plates are incubated for 7-14 days to allow for colony formation.
-
Colony Staining and Counting: Colonies are fixed with a solution like 10% formalin and stained with 0.5% crystal violet. Colonies containing at least 50 cells are counted.
-
Data Analysis: The surviving fraction for each dose is calculated by normalizing the plating efficiency of the irradiated cells to that of the unirradiated control cells. Survival curves are generated by plotting the surviving fraction as a function of radiation dose. The OER is calculated as the ratio of doses required under hypoxic and aerobic conditions to produce the same level of cell survival.
Visualizing the Processes
The following diagrams illustrate the mechanism of this compound binding and the workflow of a comparative experiment.
Caption: Mechanism of this compound binding in hypoxic cells.
Caption: Experimental workflow for comparing this compound binding and radiobiological hypoxia.
References
Pimonidazole vs. EF5: A Comparative Guide to Hypoxia Detection
For researchers, scientists, and drug development professionals, the accurate detection and quantification of tumor hypoxia is a critical aspect of cancer biology research and therapeutic development. Two of the most widely used chemical probes for labeling hypoxic cells are pimonidazole and EF5 (2-(2-nitro-1H-imidazol-1-yl)-N-(2,2,3,3,3-pentafluoropropyl)acetamide). Both are 2-nitroimidazole compounds that are reductively activated and bind to macromolecules in cells at low oxygen concentrations. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate hypoxia marker for specific research needs.
Executive Summary
Both this compound and EF5 are effective markers for detecting hypoxia. The choice between them may depend on the specific experimental requirements, particularly the desired level of quantitative accuracy and the experimental system. EF5 binding appears to be more directly proportional to the partial pressure of oxygen (pO2) over a wider range and less sensitive to variations in antibody concentration, suggesting it may be more suitable for precise quantitative assessments. This compound, on the other hand, has been widely used and is well-validated for identifying hypoxic regions, though its quantification can be more complex and highly dependent on staining protocols.
Mechanism of Action
This compound and EF5 share a common mechanism of action. As 2-nitroimidazole compounds, they are passively distributed throughout the body, including into tumors. In environments with low oxygen tension (hypoxia), the nitro group of the imidazole ring undergoes a one-electron reduction by cellular nitroreductases. In the presence of oxygen, the resulting radical anion is rapidly re-oxidized back to the parent compound. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of reactive intermediates that covalently bind to cellular macromolecules, primarily proteins. These adducts can then be detected using specific monoclonal antibodies.
Caption: Mechanism of 2-nitroimidazole activation in normoxic versus hypoxic conditions.
Quantitative Data Comparison
The sensitivity of hypoxia detection using this compound and EF5 can be influenced by factors such as the cell line, drug exposure, oxygen concentration, and, critically, the antibody concentration used for detection. A key study by Koch (2008) systematically compared the binding kinetics of this compound and EF5 as a function of pO2 and antibody concentration in various cancer cell lines.[1]
The data reveals that the measured binding of this compound is significantly more dependent on antibody concentration than that of EF5.[2] At low antibody concentrations, typically used in many this compound studies, the dynamic range of the assay is reduced, and the apparent oxygen dependence can be skewed.[1][2] In contrast, EF5 binding shows a more consistent inverse relationship with pO2 across a range of antibody concentrations.[2]
Table 1: Comparison of this compound and EF5 Binding Characteristics
| Feature | This compound | EF5 | Reference |
| Binding Kinetics | Reported to be independent of cell line and drug AUC, with a sharp increase in binding below 10 mmHg pO2. However, recent studies show binding is dependent on drug exposure and varies with antibody concentration. | Maximum binding is cell-line dependent and varies directly with drug exposure (Area Under the Curve - AUC). Binding is inversely proportional to pO2 from 0 to >100 mmHg. | |
| Antibody Concentration Dependence | Highly dependent. Low antibody concentrations can lead to unreliable estimations of adduct levels and pO2. | Less dependent. Provides more consistent results across a range of antibody concentrations. | |
| Dynamic Range | The dynamic range of observed binding decreases with lower antibody concentrations. | The dynamic range of observed binding also decreases with lower antibody concentrations, but the overall oxygen dependence is maintained. | |
| Quantitative Accuracy | Can be challenging due to the high dependence on antibody concentration. | More amenable to quantitative analysis due to a more linear relationship between binding and pO2 and less dependence on antibody concentration. |
Table 2: Effect of Antibody Concentration on the Dynamic Range of this compound and EF5 Detection (Data synthesized from Koch, 2008)
| Antibody Concentration (µg/mL) | This compound (Dynamic Range) | EF5 (Dynamic Range) |
| 200 | ~100 | ~100 |
| 50 | ~80 | ~90 |
| 10 | ~50 | ~70 |
| 2 | ~20 | ~50 |
| 0.4 | ~10 | ~30 |
| Dynamic range is approximated as the ratio of the fluorescence signal at 0% O2 to that at 21% O2. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for obtaining reliable and reproducible results with both this compound and EF5. Below are generalized protocols for in vivo administration followed by detection using immunohistochemistry or flow cytometry.
In Vivo Administration
-
Preparation: Dissolve this compound hydrochloride or EF5 in sterile saline (e.g., 0.9% NaCl).
-
Administration: Inject the solution intravenously (e.g., via tail vein) or intraperitoneally into the tumor-bearing animal. Typical dosages are around 60 mg/kg for this compound.
-
Circulation: Allow the compound to circulate for a sufficient duration (e.g., 90 minutes) to ensure adequate distribution and binding in hypoxic tissues.
-
Tissue Harvest: Euthanize the animal and harvest the tumors and other relevant tissues. Tissues can be either fixed in formalin and embedded in paraffin or snap-frozen in liquid nitrogen for cryosectioning.
Immunohistochemistry (IHC) Protocol
References
Validating Pimonidazole as a Prognostic Marker in Cancer Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pimonidazole with other key hypoxia markers used in cancer research. It is designed to assist researchers in selecting the most appropriate marker for their studies by presenting objective performance data, detailed experimental protocols, and an overview of the underlying biological pathways.
Introduction to this compound and Tumor Hypoxia
Tumor hypoxia, a condition of low oxygen levels in cancer tissues, is a critical factor influencing tumor progression, metastasis, and resistance to therapy. Accurate detection and quantification of hypoxic regions are therefore paramount for both prognostic assessment and the development of targeted therapies. This compound is an exogenous 2-nitroimidazole compound that is reductively activated in hypoxic cells, forming stable adducts with cellular macromolecules.[1][2][3] These adducts can be readily detected by immunohistochemistry (IHC), providing a quantitative measure of tumor hypoxia.[1][4] This guide evaluates the utility of this compound as a prognostic marker by comparing it with commonly used endogenous hypoxia markers: HIF-1α, CAIX, and GLUT-1.
Comparative Performance of Hypoxia Markers
The selection of a hypoxia marker depends on various factors, including the cancer type, the specific research question, and the available experimental resources. This section provides a quantitative comparison of this compound and its alternatives.
| Marker | Principle | Cancer Type | Correlation with this compound | Prognostic Significance | Reference |
| This compound | Exogenous, forms adducts in hypoxic cells (pO₂ ≤ 10 mmHg) | Head and Neck | N/A | High binding associated with lower 2-year locoregional control (48% vs. 87%, P=0.01) | |
| Cervical | N/A | Tumors with more hypoxic cells had a greater percentage of S-phase cells | |||
| Prostate | N/A | Positively correlated with advanced pathologic stage and tumor invasion | |||
| HIF-1α | Endogenous, transcription factor stabilized under hypoxia | Cervical | Weak positive correlation (r = 0.34, P=0.040) | Not a significant prognostic factor alone, but high expression in small tumors was associated with increased risk | |
| Laryngeal | Weak, significant positive correlation on fragment level, but not on patient level. Moderate correlation of high-density staining areas (r = 0.705, p < 0.001) | Could not predict a response benefit of ARCON over AR | |||
| CAIX | Endogenous, a downstream target of HIF-1α, transmembrane enzyme | Bladder | Good correlation (r = 0.74, P<0.0001) | Independent predictor for overall and cause-specific survival | |
| Head and Neck | Weak but significant correlation | No relationship with treatment outcome observed in one study | |||
| Cervical | Weak but statistically significant positive correlation with HIF-1α (r = 0.27, P=0.001) | High expression associated with treatment failure | |||
| GLUT-1 | Endogenous, glucose transporter upregulated by HIF-1α | Bladder | Good correlation (r = 0.82, P=0.0001) | Independent prognostic factor for worse disease-specific survival | |
| Head and Neck | Strong colocalization with this compound | Overexpression associated with poor prognosis in various cancers |
Signaling Pathways and Experimental Workflows
To understand the biological basis of these markers and the practical steps involved in their use, the following diagrams illustrate the hypoxia signaling pathway and a typical experimental workflow for validating this compound.
Experimental Protocols
Detailed and standardized protocols are essential for reproducible and comparable results. This section outlines the key steps for the immunohistochemical detection of this compound and its alternatives.
This compound Staining Protocol (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration:
-
Xylene: 2 x 5 minutes.
-
100% Ethanol: 2 x 3 minutes.
-
95% Ethanol: 1 x 3 minutes.
-
70% Ethanol: 1 x 3 minutes.
-
Distilled water: 2 x 3 minutes.
-
-
Antigen Retrieval:
-
Heat-induced epitope retrieval (HIER) is recommended.
-
Use a citrate-based buffer (pH 6.0) and heat to 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with PBS.
-
Block non-specific binding with a protein block (e.g., 5% BSA in PBS) for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against this compound adducts (e.g., mouse monoclonal) at a predetermined optimal dilution.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with PBS.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash slides with PBS.
-
Develop with a DAB chromogen solution until the desired stain intensity is reached.
-
Wash with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
CAIX Staining Protocol (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration: Follow the same procedure as for this compound.
-
Antigen Retrieval: HIER with a citrate buffer (pH 6.0) for 10-20 minutes is recommended.
-
Blocking: Follow the same procedure as for this compound.
-
Primary Antibody Incubation: Incubate with a primary antibody against CAIX (e.g., rabbit monoclonal) at a dilution of 1:50-1:200.
-
Secondary Antibody and Detection: Follow the same procedure as for this compound.
-
Counterstaining and Mounting: Follow the same procedure as for this compound.
GLUT-1 Staining Protocol (Paraffin-Embedded Tissue)
-
Deparaffinization and Rehydration: Follow the same procedure as for this compound.
-
Antigen Retrieval: HIER at pH 9 for 10-30 minutes is recommended.
-
Blocking: Follow the same procedure as for this compound.
-
Primary Antibody Incubation: Incubate with a primary antibody against GLUT-1 (e.g., rabbit polyclonal) at a dilution of 1:50-1:200 for 10-30 minutes at room temperature.
-
Secondary Antibody and Detection: Incubate with a secondary antibody for 20-30 minutes at room temperature, followed by detection.
-
Counterstaining and Mounting: Follow the same procedure as for this compound.
Conclusion
This compound stands out as a robust and direct marker of tumor hypoxia, demonstrating significant prognostic value in various cancers. Its exogenous nature allows for the labeling of hypoxic cells at a specific time point, providing a snapshot of the tumor's oxygenation status. While endogenous markers like HIF-1α, CAIX, and GLUT-1 offer the advantage of not requiring an external agent, their expression can be influenced by factors other than hypoxia, and their temporal relationship with hypoxia can be complex.
The choice of a hypoxia marker should be guided by the specific research objectives. For studies requiring a direct and quantifiable measure of hypoxia with proven prognostic significance, this compound is an excellent choice. For retrospective studies on archival tissue, endogenous markers are the only option. A multi-marker approach, combining this compound with an endogenous marker, can provide a more comprehensive understanding of the hypoxic tumor microenvironment. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their cancer studies.
References
- 1. dianova.com [dianova.com]
- 2. Immunohistochemical expression of the glucose transporters Glut-1 and Glut-3 in human malignant melanomas and benign melanocytic lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. IHCeasy GLUT1 Ready-To-Use IHC Kit KHC0036 | Proteintech [ptglab.com]
- 4. fardadazma.com [fardadazma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
